molecular formula C10H20O3 B164404 Methyl 3-hydroxynonanoate

Methyl 3-hydroxynonanoate

Número de catálogo: B164404
Peso molecular: 188.26 g/mol
Clave InChI: KHCQOQFCKCGHHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-hydroxynonanoate (CAS 83968-06-3) is a fatty acid ester of significant interest in biochemical and materials science research. This compound serves as a key monomer in the study and production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms . PHA polymers, particularly those with medium-chain-length monomers like this compound, exhibit properties similar to elastomers and have promising applications in sustainable materials, tissue engineering scaffolds, and drug delivery systems . Its research value is further highlighted in the synthesis of novel bioactive compounds. This compound can be used as a precursor for sugar fatty acid esters (SFAEs) via lipase-mediated biocatalytic reactions . These SFAEs demonstrate moderate antimicrobial properties, making them subjects of investigation for potential use in cosmetic, food, and pharmaceutical industries as surfactants and antimicrobial agents . The compound can be derived from bacterially produced PHAs, and its structure allows for functionalization, such as the addition of fluorinated moieties, to modify its physical properties and enhance its biological activity for specialized research applications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Storage: Keep in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 3-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQOQFCKCGHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate is a fatty acid methyl ester (FAME) that holds significance in various scientific domains, from organic synthesis to potential applications in the life sciences. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant experimental protocols. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, offering a foundational understanding of this specific biomolecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ester-like aroma. It is sparingly soluble in water and is classified as a 3-hydroxy fatty acid methyl ester.[1] The following table summarizes its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[2][3][4][5][6][7]
Molecular Weight 188.26 g/mol [2][3][4][5][6][7]
CAS Number 83968-06-3[2][3][4][5][6][7]
Physical State Liquid[3][6]
Purity >98%[3][4][7]
IUPAC Name This compound[2][3]
Synonyms 3-Hydroxynonanoic acid methyl ester, Methyl 3-hydroxy-nonanoate[2][3][5]
InChI InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3[2][3][6]
InChIKey KHCQOQFCKCGHHU-UHFFFAOYSA-N[2][3][6]
SMILES CCCCCCC(CC(=O)OC)O[2][3][6]
XLogP3-AA 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 8
Topological Polar Surface Area 46.5 Ų[2]
Heavy Atom Count 13
Complexity 134[2]
Storage Temperature Freezer, -20°C[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While specific spectral data with peak assignments are found in databases like PubChem and SpectraBase, this section outlines the expected spectral features based on its chemical structure.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. Key signals would include a singlet for the methyl ester protons (-OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and various multiplets for the methylene (B1212753) and methyl protons of the nonanoyl chain. The integration of these signals would correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters.[8] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (188.26 g/mol ), although it may be of low intensity. More prominent would be the fragmentation pattern, providing structural information. Common fragments would arise from the cleavage of the C-C bonds in the alkyl chain and loss of the methoxy (B1213986) group or water from the molecular ion. GC-MS data for this compound is available in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

  • Strong C-H stretching bands just below 3000 cm⁻¹ from the alkyl chain.

  • A strong C=O stretching band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

  • C-O stretching bands in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the ester and alcohol C-O bonds.

Vapor phase IR spectra for this compound are available on SpectraBase.[3]

Experimental Protocols

Synthesis of this compound via Methanolysis

A common method for the preparation of fatty acid methyl esters is through the methanolysis of the corresponding polyhydroxyalkanoate (PHA). In this case, poly(3-hydroxynonanoate) can be subjected to methanolysis to yield this compound.

Materials:

  • Poly(3-hydroxynonanoate) (PHN)

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated) or other suitable catalyst

  • Chloroform (B151607)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of PHN in chloroform in a round-bottom flask.

  • Methanolysis Reaction: Add a solution of sulfuric acid in methanol to the flask. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or chloroform. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure this compound.

A schematic representation of a related synthesis of (R)-(-)-methyl 3-hydroxybutanoate from poly-[(R)-3-hydroxybutyric acid] (PHB) involves refluxing PHB with a solution of sulfuric acid in methanol.[4] The workup involves neutralization, extraction, drying, and purification by distillation.[4]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume of the sample into the GC injector port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The oven temperature is programmed to increase gradually to ensure good separation.

  • Mass Spectrometry Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound, often by comparison with a known standard or a spectral library.

Signaling Pathways and Biological Activity (Illustrative Example)

While no direct studies on the involvement of this compound in specific signaling pathways were identified in the search results, research on structurally related compounds can provide insights into potential biological activities. For instance, a study on Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP) demonstrated its ability to suppress melanogenesis.[9]

The study found that MAHDP exerts its effect by modulating the ERK signaling pathway . Specifically, MAHDP was shown to increase the phosphorylation of ERK, which in turn leads to the proteasomal degradation of Microphthalmia-associated transcription factor (MITF).[9] MITF is a key transcription factor that regulates the expression of melanogenic enzymes like tyrosinase.[9] By promoting the degradation of MITF, MAHDP effectively downregulates the production of melanin.[9]

This example illustrates a common approach in drug development where a compound's mechanism of action is elucidated by investigating its impact on key cellular signaling pathways. Similar studies would be necessary to determine the specific biological activities and mechanisms of action of this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification PHN Poly(3-hydroxynonanoate) ReactionVessel Reflux PHN->ReactionVessel Solvent Chloroform Solvent->ReactionVessel Reagent Methanol / H₂SO₄ Reagent->ReactionVessel Neutralization Neutralize with NaHCO₃ ReactionVessel->Neutralization Cool Extraction Extract with Ether Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

GCMS_Workflow Sample This compound Sample Preparation Dilute in Solvent Sample->Preparation Injection Inject into GC Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Analysis Result Identification & Quantification Analysis->Result

Caption: Analytical workflow for GC-MS analysis.

Signaling_Pathway_Example MAHDP MAHDP (Example Compound) ERK ERK MAHDP->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF pERK->MITF Phosphorylates for Degradation Degradation Proteasomal Degradation MITF->Degradation MelanogenicEnzymes Melanogenic Enzymes (e.g., Tyrosinase) MITF->MelanogenicEnzymes Transcription Degradation->MelanogenicEnzymes Inhibits Transcription Melanin Melanin Synthesis MelanogenicEnzymes->Melanin

Caption: Example of a signaling pathway modulated by a related methyl ester.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-Hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to methyl 3-hydroxynonanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The information presented is intended for an audience with a strong background in organic chemistry and is designed to be a practical resource for laboratory applications. This document details three key synthetic strategies: the Reformatsky reaction, the stereoselective biocatalytic reduction of methyl 3-oxononanoate, and the methanolysis of poly-3-hydroxynonanoate (PHN).

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classical method for the formation of β-hydroxy esters. In this approach, an α-halo ester reacts with a carbonyl compound in the presence of metallic zinc. The key intermediate is an organozinc compound, known as a Reformatsky enolate, which adds to the carbonyl group of the aldehyde or ketone.[1][2]

Experimental Protocol:

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust.

  • A small crystal of iodine is added to activate the zinc, and the flask is gently heated under a stream of nitrogen until the iodine color disappears.

  • The flask is cooled to room temperature, and anhydrous THF is added.

  • A solution of heptanal and methyl bromoacetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours, or until the consumption of the starting materials is confirmed by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The resulting mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Logical Relationship of the Reformatsky Reaction:

reformatsky_reaction Heptanal Heptanal Organozinc Organozinc Intermediate Heptanal->Organozinc Nucleophilic Addition MeBromoacetate Methyl Bromoacetate MeBromoacetate->Organozinc with Zinc Zinc Zinc Zinc->Organozinc Product This compound Organozinc->Product Acid Workup biocatalytic_reduction cluster_prep Yeast Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification Yeast Baker's Yeast Activation Yeast Activation Yeast->Activation Sucrose Sucrose Solution Sucrose->Activation Reduction Biocatalytic Reduction Activation->Reduction Substrate Methyl 3-Oxononanoate Substrate->Reduction Filtration Filtration Reduction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product Methyl (S)-3-Hydroxynonanoate Purification->Product phn_methanolysis PHN Poly-3-hydroxynonanoate Depolymerization Acid-Catalyzed Depolymerization PHN->Depolymerization Methanol Methanol Methanol->Depolymerization H2SO4 H₂SO₄ (catalyst) H2SO4->Depolymerization Product Methyl (R)-3-Hydroxynonanoate Depolymerization->Product

References

The Natural Occurrence of Methyl 3-Hydroxynonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate, a methyl ester of a medium-chain 3-hydroxy fatty acid, is a naturally occurring compound primarily identified as a constituent of microbially produced biopolymers. This technical guide provides an in-depth overview of its principal natural source, quantitative data on its abundance, and detailed methodologies for its analysis. The primary documented natural occurrence of the 3-hydroxynonanoate monomer is within polyhydroxyalkanoates (PHAs) synthesized by the bacterium Pseudomonas putida. Standard analytical procedures for characterizing these biopolymers involve the conversion of the constituent monomers to their methyl esters, leading to the identification and quantification of this compound. This guide will focus on the bacterial production of this compound, presenting the available quantitative data and the experimental protocols for its analysis via gas chromatography-mass spectrometry (GC-MS).

Natural Occurrence of this compound

The most definitive evidence for the natural occurrence of 3-hydroxynonanoic acid, the precursor to this compound, comes from studies of bacterial polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by various microorganisms as a form of carbon and energy storage[1]. These biopolymers are composed of 3-hydroxy fatty acid monomers[1]. The specific composition of the PHA polymer is largely dependent on the bacterial strain and the carbon substrate provided for its growth[2][3].

Bacterial Production in Pseudomonas putida

A key example of the natural synthesis of 3-hydroxynonanoate is found in the bacterium Pseudomonas putida. Specifically, a recombinant strain, Pseudomonas putida LS46123, has been shown to produce a PHA copolymer consisting of 3-hydroxyvaleric acid (C5), 3-hydroxyheptanoic acid (C7), and 3-hydroxynonanoic acid (C9) when cultivated with nonanoic acid as the carbon source[4]. The analysis of this PHA, which is standardly performed by gas chromatography-mass spectrometry (GC-MS), involves the methanolysis of the polymer, which converts the constituent 3-hydroxy fatty acids into their corresponding methyl esters. Therefore, this compound is the direct analyte in these studies.

While other sources such as plants of the Annona genus and various fungi have been investigated for their volatile and fatty acid composition, to date, there is no direct primary literature confirming the presence of this compound in these organisms.

Quantitative Data

The quantitative analysis of the PHA produced by Pseudomonas putida LS46123 grown on nonanoic acid reveals the relative abundance of the constituent monomers, which are measured as their methyl ester derivatives.

Monomer (as Methyl Ester)Chemical FormulaMolar Composition (%)
Methyl 3-hydroxyvalerateC6H12O3~15
Methyl 3-hydroxyheptanoateC8H16O3~35
This compound C10H20O3 ~50
Table 1: Monomer composition of PHA produced by Pseudomonas putida LS46123 when cultured on nonanoic acid, as determined by GC-MS analysis of the corresponding methyl esters[4].

Experimental Protocols

The identification and quantification of this compound from bacterial sources is achieved through a multi-step process involving bacterial cultivation, polymer extraction, and analytical derivatization followed by chromatographic analysis.

Bacterial Cultivation and PHA Production

Pseudomonas putida strains are cultivated in a suitable medium with a specific carbon source to induce PHA production. For the production of PHAs containing 3-hydroxynonanoate, nonanoic acid is used as the primary carbon source[2][4]. The cultivation is typically carried out under nutrient-limiting conditions (e.g., nitrogen limitation) to promote the storage of carbon as PHA.

PHA Extraction and Methanolysis

The PHA polymer is extracted from the lyophilized bacterial cells. The standard method for analyzing the monomer composition of the extracted PHA is through acid-catalyzed methanolysis. This process simultaneously depolymerizes the polyester (B1180765) and converts the resulting 3-hydroxy fatty acids into their volatile methyl esters, making them suitable for GC-MS analysis[3][5][6][7].

Protocol for Methanolysis of PHA:

  • Approximately 10-20 mg of lyophilized bacterial cells containing PHA are weighed into a screw-capped glass tube[3][7].

  • To the tube, add 2 mL of chloroform (B151607) and 2 mL of a solution of 15% (v/v) concentrated sulfuric acid in methanol[3][7].

  • The tube is sealed with a PTFE-lined cap and heated at 100°C for 2 to 4 hours with intermittent shaking to ensure complete reaction[3].

  • After cooling to room temperature, 1.5 mL of deionized water is added, and the tube is vortexed for approximately 20 seconds[3].

  • The mixture is allowed to settle, and the lower organic phase, containing the fatty acid methyl esters, is carefully collected for GC-MS analysis[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The collected organic phase containing the methyl 3-hydroxyalkanoates is analyzed by GC-MS to separate, identify, and quantify the individual components.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS or equivalent, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to approximately 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-500.

    • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with known standards or library data.

Diagrams

Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Sample Preparation cluster_analysis Analysis Cultivation Cultivation of Pseudomonas putida Harvest Cell Harvesting & Lyophilization Cultivation->Harvest CarbonSource Nonanoic Acid as Carbon Source CarbonSource->Cultivation Methanolysis Acid-Catalyzed Methanolysis Harvest->Methanolysis Extraction Organic Phase Extraction Methanolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation (Quantification of Methyl 3-Hydroxynonanoate) GCMS->Data Biosynthesis_Pathway NonanoicAcid Nonanoic Acid (C9) BetaOxidation β-Oxidation Pathway NonanoicAcid->BetaOxidation Monomer (R)-3-Hydroxynonanoyl-CoA BetaOxidation->Monomer PHASynthase PHA Synthase Monomer->PHASynthase PHA Poly(3-hydroxynonanoate) (within PHA polymer) PHASynthase->PHA

References

Biosynthesis of 3-Hydroxynonanoate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate, a chiral molecule of interest in the synthesis of pharmaceuticals and fine chemicals, is analytically identified from bacterial cultures, particularly from species like Pseudomonas putida. However, current scientific literature indicates that the direct biosynthesis of the methyl ester form is not a natural process within these microorganisms. Instead, bacteria synthesize the precursor, (R)-3-hydroxynonanoyl-CoA, which primarily serves as a monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. The methylation of the 3-hydroxynonanoate is a chemical derivatization step, typically performed in vitro to create a volatile ester (Fatty Acid Methyl Ester or FAME) for analytical quantification by gas chromatography (GC)[1][2]. This guide details the core biosynthetic pathway leading to (R)-3-hydroxynonanoyl-CoA in bacteria, outlines the regulatory mechanisms, provides relevant experimental protocols for its analysis, and includes quantitative data from studies on related processes.

Core Biosynthetic Pathway: From Nonanoic Acid to (R)-3-Hydroxynonanoyl-CoA

The primary route for the synthesis of (R)-3-hydroxynonanoyl-CoA in bacteria such as Pseudomonas species is through the β-oxidation pathway when the cells are supplied with odd-chain fatty acids like nonanoic acid (C9) as a carbon source. The pathway diverts an intermediate from the standard degradation cycle and channels it towards PHA synthesis[3][4].

The key enzymatic steps are as follows:

  • Activation of Nonanoic Acid: Exogenous nonanoic acid is transported into the bacterial cell and activated by Acyl-CoA Synthetase (FadD) . This enzyme catalyzes the formation of a thioester bond with coenzyme A, yielding nonanoyl-CoA. This step requires ATP[5][6].

  • First Dehydrogenation: Acyl-CoA Dehydrogenase (FadE) oxidizes nonanoyl-CoA at the α- and β-carbon positions, creating a trans-2-enoyl-CoA intermediate (trans-2-nonenoyl-CoA) and reducing FAD to FADH₂[7][8].

  • Stereospecific Hydration: This is a critical branch point. While the conventional β-oxidation pathway involves an (S)-specific enoyl-CoA hydratase, PHA-producing bacteria possess an (R)-specific enoyl-CoA hydratase (PhaJ) . This enzyme hydrates trans-2-nonenoyl-CoA to form (R)-3-hydroxynonanoyl-CoA, the direct precursor for PHA synthesis[4][9][10]. The stereospecificity of PhaJ is crucial for producing the correct monomer for the PHA synthase[9].

  • Polymerization (Primary Fate): The primary metabolic fate of (R)-3-hydroxynonanoyl-CoA under nutrient-limiting conditions is polymerization into medium-chain-length PHA (mcl-PHA) by PHA Synthase (PhaC) [3][11].

The diagram below illustrates this biosynthetic pathway.

Biosynthesis_of_3_Hydroxynonanoyl_CoA cluster_extracellular Extracellular cluster_cytosol Bacterial Cytosol Nonanoic_Acid Nonanoic Acid (C9) Nonanoyl_CoA Nonanoyl-CoA FadE Acyl-CoA Dehydrogenase (FadE) Nonanoyl_CoA->FadE trans_2_Nonenoyl_CoA trans-2-Nonenoyl-CoA PhaJ (R)-specific Enoyl-CoA Hydratase (PhaJ) trans_2_Nonenoyl_CoA->PhaJ R_3_Hydroxynonanoyl_CoA (R)-3-Hydroxynonanoyl-CoA PhaC PHA Synthase (PhaC) R_3_Hydroxynonanoyl_CoA->PhaC mcl_PHA mcl-PHA Polymer FadE->trans_2_Nonenoyl_CoA FAD -> FADH₂ PhaJ->R_3_Hydroxynonanoyl_CoA H₂O PhaC->mcl_PHA Polymerization FadD FadD FadD->Nonanoyl_CoA ATP, CoA

Caption: Biosynthesis of (R)-3-Hydroxynonanoyl-CoA via β-oxidation.

Regulatory Mechanisms

The biosynthesis of mcl-PHAs, and thus the production of (R)-3-hydroxynonanoyl-CoA, is tightly regulated, primarily by nutrient availability.

  • Nutrient Limitation: The most significant trigger for PHA accumulation is the limitation of an essential nutrient, such as nitrogen or phosphorus, in the presence of excess carbon[4][12]. This metabolic shift diverts carbon flux from cell growth towards the synthesis of storage compounds like PHA.

  • Transcriptional Regulation: In Pseudomonas putida, the expression of the phaG gene, which encodes a transacylase involved in providing precursors from fatty acid de novo synthesis, is strongly induced under nitrogen starvation[3][11]. While the β-oxidation pathway is the primary source when fatty acids are the feedstock, the regulatory patterns highlight the importance of nutrient sensing. In P. aeruginosa, the sigma factor RpoN is essential for PHA accumulation, whereas in P. putida, this process is RpoN-independent, indicating species-specific regulatory circuits[3][11][12].

  • Metabolic Flux: The availability of precursors from the β-oxidation cycle directly influences the monomer composition of the resulting PHA. Supplying nonanoic acid as the sole carbon source leads to a polymer rich in 3-hydroxynonanoate and, to a lesser extent, 3-hydroxyheptanoate monomers, due to the two-carbon shortening nature of the β-oxidation cycle[13].

The logical relationship governing this regulation is depicted below.

Regulatory_Logic Nitrogen_Limitation Nitrogen Limitation Metabolic_Shift Metabolic Shift from Growth to Storage Nitrogen_Limitation->Metabolic_Shift Gene_Upregulation Upregulation of PHA Biosynthesis Genes (e.g., phaC, phaJ) Metabolic_Shift->Gene_Upregulation Pathway_Activation Activation of PHA Synthesis Pathway Gene_Upregulation->Pathway_Activation PHA_Accumulation Accumulation of mcl-PHA Pathway_Activation->PHA_Accumulation

Caption: Regulatory logic for PHA biosynthesis in bacteria.

Quantitative Data

Quantitative data on the production of 3-hydroxynonanoate is typically presented in the context of the overall PHA polymer composition. The tables below summarize representative data from studies using Pseudomonas putida strains fed with various alkanoic acids.

Table 1: PHA Production in Pseudomonas putida Strains from Different Alkanoic Acids

StrainCarbon Source (Alkanoic Acid)Cell Dry Weight (CDW) (g/L)PHA Titer (g/L)PHA Content (% of CDW)
P. putida KT2440Nonanoic Acid (C9)2.00.840%
P. putida GN112Nonanoic Acid (C9)2.21.045%
P. putida GPo1Octanoic Acid (C8)53.031.860%

Data for KT2440 and GN112 are adapted from studies using consistent culture media for comparison[13]. Data for GPo1 is from a large-scale fed-batch cultivation[14][15].

Table 2: Monomer Composition of mcl-PHA Produced by Pseudomonas putida KT2440

Carbon Source3-Hydroxyheptanoate (C7) (mol%)3-Hydroxynonanoate (C9) (mol%)Other Monomers (mol%)
Nonanoic Acid (C9)25%70%5%
Undecanoic Acid (C11)15%75%10%

Data adapted from studies analyzing the monomer distribution of PHAs produced from odd-chain fatty acids[13]. "Other Monomers" may include C5, C11, etc., depending on the feedstock.

Experimental Protocols

The analysis of 3-hydroxynonanoate from bacterial cultures involves cell harvesting, extraction, and derivatization to its methyl ester form for GC analysis.

Protocol for Extraction and Methylation of Bacterial Fatty Acids for GC Analysis

This protocol is adapted from standard methods for preparing FAMEs from bacterial biomass[1][2].

Materials and Reagents:

  • Bacterial cell pellet (lyophilized/dried)

  • Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., methyl heptadecanoate)

  • Screw-cap glass tubes

Procedure:

  • Harvesting: Centrifuge the bacterial culture (e.g., 8,000 x g for 15 min). Wash the cell pellet with a saline solution and lyophilize to determine the cell dry weight (CDW).

  • Methanolysis (Transesterification):

    • Weigh 10-20 mg of dried cell pellet into a screw-cap glass tube.

    • Add a known amount of internal standard.

    • Add 2 mL of a methanolysis reagent (e.g., 2.5% v/v H₂SO₄ in methanol or 14% BF₃-methanol).

    • Seal the tube tightly and heat at 100°C for 2-4 hours. This process simultaneously extracts the lipids and converts the 3-hydroxyacyl moieties to their corresponding methyl esters.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane (upper) phase.

    • Centrifuge briefly (e.g., 1,000 x g for 5 min) to separate the phases.

  • Sample Preparation for GC:

    • Carefully transfer the upper hexane layer to a new glass vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • Transfer the dried hexane extract to a GC sample vial. The sample is now ready for injection.

Workflow Diagram:

Experimental_Workflow Harvest Cell Harvesting & Lyophilization Methanolysis Methanolysis (H₂SO₄/Methanol, 100°C) Harvest->Methanolysis Extraction Hexane Extraction Methanolysis->Extraction Drying Drying with Na₂SO₄ Extraction->Drying GC_Analysis GC-FID or GC-MS Analysis Drying->GC_Analysis End Quantification of This compound GC_Analysis->End

Caption: Workflow for FAME analysis from bacterial cells.
Gas Chromatography (GC) Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An example program would be: initial temperature of 100°C for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a pure standard of this compound.

Conclusion

The biosynthesis of 3-hydroxynonanoate in bacteria is intrinsically linked to the β-oxidation of odd-chain fatty acids, with (R)-specific enoyl-CoA hydratase (PhaJ) playing a pivotal role in shunting intermediates towards the synthesis of mcl-PHA polymers. The production is primarily regulated by nutrient limitation, which triggers a metabolic shift towards carbon storage. It is critical for researchers to recognize that This compound is not a direct biosynthetic product but rather an analytically derived methyl ester. Understanding this pathway and its regulation is essential for metabolic engineering efforts aimed at overproducing specific 3-hydroxyalkanoates for applications in the pharmaceutical and chemical industries. By manipulating the expression of key enzymes and optimizing fermentation conditions, it is possible to enhance the yield and control the monomer composition of these valuable bioproducts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a fatty acid methyl ester (FAME) that belongs to the class of medium-chain β-hydroxy fatty acids. These molecules are of growing interest in the scientific community due to their potential biological activities and their role as versatile chiral building blocks in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential reactivity and biological significance.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 9-hydroxynonanoate (Isomer)Methyl 3-hydroxyhexanoate (B1247844) (Shorter Chain)
Molecular Formula C₁₀H₂₀O₃[1]C₁₀H₂₀O₃[3]C₇H₁₄O₃[4]
Molecular Weight 188.26 g/mol [1]188.27 g/mol [3]146.18 g/mol
IUPAC Name This compound[1]methyl 9-hydroxynonanoatemethyl 3-hydroxyhexanoate[4]
Physical State Liquid[5]Liquid[3]Liquid
Boiling Point Not available272 °C[3]Not available
Density Not available0.97 g/mL at 25 °C[3]1 g/mL at 25 °C
Solubility Soluble in water to some extent[2]Not availableNot available
Purity (typical) >98%[6]95% (GC)[3]≥98.0% (GC)
Storage Temperature -20°CNot availableNot available

Table 2: Spectroscopic Identifiers for this compound

IdentifierValue
InChI InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3[1]
InChIKey KHCQOQFCKCGHHU-UHFFFAOYSA-N[1]
SMILES CCCCCCC(CC(=O)OC)O[1]
CAS Number 83968-06-3[1]

While specific spectral data for this compound is not publicly available, spectral information for the related compound Methyl 3-hydroxyhexanoate indicates the expected characteristic peaks.[4] For this compound, one would anticipate:

  • ¹H NMR: Signals corresponding to the methyl ester protons, the α-methylene protons, the β-methine proton adjacent to the hydroxyl group, the long alkyl chain protons, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the alkyl chain.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) stretching vibration, the carbonyl (C=O) stretching of the ester, and C-H stretching vibrations of the alkyl chain.

  • Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns, including a prominent peak at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters.[7]

Experimental Protocols

Two primary synthetic routes are plausible for the preparation of this compound: the methanolysis of its corresponding polymer, poly(3-hydroxynonanoate), and the Reformatsky reaction.

Protocol 1: Synthesis via Methanolysis of Poly(3-hydroxynonanoate)

This method involves the acid-catalyzed depolymerization of poly(3-hydroxynonanoate) (PHN) in the presence of methanol. This is a common method for obtaining monomeric hydroxyalkanoate methyl esters from their biopolyester precursors.[8]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend a known quantity of dried poly(3-hydroxynonanoate) in a solution of 1-15% (v/v) sulfuric acid in methanol. A chloroform (B151607) co-solvent can be used to improve solubility.[9]

  • Reaction Conditions: Heat the mixture to reflux (approximately 100°C) and maintain for 3 to 12 hours. The optimal reaction time and acid concentration may require empirical determination.[9]

  • Work-up: After cooling to room temperature, add water to the reaction mixture to partition the phases. To improve the recovery of the methyl ester, the aqueous phase can be saturated with sodium chloride.[9]

  • Extraction: Extract the aqueous phase multiple times with an organic solvent such as chloroform or diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude this compound by silica (B1680970) gel column chromatography or distillation under reduced pressure to yield the pure product.

Methanolysis_Workflow PHN Poly(3-hydroxynonanoate) Reaction Acid-catalyzed Methanolysis (H₂SO₄, MeOH, 100°C) PHN->Reaction Workup Aqueous Work-up & Phase Separation Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Drying & Solvent Removal Extraction->Purification FinalProduct Pure Methyl 3-hydroxynonanoate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via methanolysis.
Protocol 2: Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[10][11] For the synthesis of this compound, heptanal (B48729) would be the aldehyde of choice.

Methodology:

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc by stirring with a small amount of iodine or by washing with dilute hydrochloric acid followed by drying.[12]

  • Reaction Initiation: To the activated zinc, add a solution of heptanal and methyl bromoacetate (B1195939) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction Conditions: Gently heat the reaction mixture to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature. Stir until the heptanal is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1 M HCl) at 0°C.

  • Extraction: Extract the aqueous layer several times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reformatsky_Reaction_Workflow Reactants Heptanal & Methyl Bromoacetate Reaction Reformatsky Reaction (THF, Heat) Reactants->Reaction Zinc Activated Zinc Zinc->Reaction Workup Aqueous Quench (NH₄Cl or HCl) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Drying & Solvent Removal Extraction->Purification FinalProduct Pure Methyl 3-hydroxynonanoate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the methyl ester and the secondary hydroxyl group.

  • Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxynonanoic acid. It can also undergo transesterification with other alcohols in the presence of a suitable catalyst.

  • Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, forming methyl 3-oxononanoate. It can also be acylated to form esters or etherified.

  • Intramolecular Interactions: The presence of the hydroxyl group at the β-position to the ester carbonyl can influence the molecule's reactivity. For instance, it can act as an internal catalyst in certain reactions, such as transesterification, by forming a six-membered ring transition state.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are limited, research on related medium-chain 3-hydroxy fatty acids and their derivatives suggests several areas of potential interest for researchers and drug development professionals.

  • Immune Response Modulation: Medium-chain 3-hydroxy fatty acids have been identified as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in plants.[13][14] Specifically, (R)-3-hydroxydecanoic acid is a potent elicitor of the LORE-dependent immune response in Arabidopsis.[13] This suggests that this compound could be investigated for its potential to modulate immune signaling.

  • Anti-inflammatory and Anti-diabetic Potential: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have demonstrated anti-inflammatory and glucose-lowering effects.[15] Although this compound is structurally simpler than many naturally occurring FAHFAs, its potential role in metabolic and inflammatory pathways warrants investigation.

  • Biofuel Applications: Methyl esters of polyhydroxyalkanoates, including those of medium chain length, have been explored as potential biofuels.[15]

Conclusion

This compound is a molecule with interesting chemical features and potential, yet under-explored, biological activities. This guide provides a summary of its known properties and outlines robust synthetic protocols. The information presented here is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug discovery, facilitating further investigation into the properties and applications of this and related compounds. Future research is needed to fully elucidate its physical constants, detailed spectral characteristics, and specific biological functions.

References

Methyl 3-Hydroxynonanoate Structural Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a naturally occurring 3-hydroxy fatty acid methyl ester that has garnered interest in the scientific community due to its potential as a bioactive molecule. Its structural features, particularly the hydroxyl group at the β-position, make it a versatile scaffold for the synthesis of a diverse range of analogs with potential applications in drug discovery and development. These analogs, through modification of the alkyl chain length, introduction of functional groups, or alteration of the ester moiety, can exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.

This technical guide provides an in-depth overview of the core aspects of this compound structural analogs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, encompassing representative biological data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways. While a comprehensive library of this compound analogs with corresponding biological data is not yet publicly available, this guide compiles and presents data from structurally similar compounds to provide a predictive framework for their potential efficacy and to guide future research endeavors.

Biological Activity of Structural Analogs: Representative Data

The following tables summarize quantitative data for structural analogs of molecules with similar core functionalities to this compound. This data is intended to serve as a predictive guide for the potential biological activities of novel this compound analogs.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various structurally related compounds against different cancer cell lines.

Compound ClassStructural ModificationCancer Cell LineIC50 (µM)
Methoxyflavone Analogs Hydroxylation and Methoxylation PatternMCF-7 (Breast)0.3 - 21.27
PC3 (Prostate)11.8 - 17.2
HL-60 (Leukemia)85.7
THP-1 (Leukemia)32.3
Benzofuran Derivatives HalogenationA549 (Lung)3.5 - 6.3
HepG2 (Liver)3.8 - 11
HCT116 (Colon)>10
Indole-benzothiazole Derivatives Varied SubstituentsMDA-MB-231 (Breast)0.024 - 0.88
Thiazolidinone Derivatives Varied SubstituentsMDA-MB-231 (Breast)1.9
HepG2 (Liver)5.4
HT-29 (Colon)6.5
Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below shows MIC values for representative structural analogs against various bacterial strains.

Compound ClassStructural ModificationBacterial StrainMIC (µg/mL)
Aminoguanidine Hydrazone Analogs Halogenated SalicylaldehydesStaphylococcus aureus (MRSA)7.8 - 125
Pseudomonas aeruginosa≥125
Nitrofurazone Analogs Hydrazide-hydrazone MoietyStaphylococcus epidermidis0.002 - 7.81
Bacillus subtilis0.002 - 7.81
Flavone Analogs Hydroxylation and MethylationGram-positive bacteriaPotent Activity
Gram-negative bacteriaPotent Activity
Thiazolidinone Derivatives Indole MoietyEnterobacter cloacae0.004 - 0.03
Escherichia coli>0.06

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound structural analogs.

General Synthesis of this compound Analogs

A general synthetic route to create a library of this compound analogs can be achieved through various established chemical transformations. One common approach involves the following steps:

  • Synthesis of the β-keto ester: Condensation of a suitable aldehyde or ketone with a malonic acid half-ester followed by decarboxylation.

  • Asymmetric reduction: Stereoselective reduction of the β-keto group to a hydroxyl group using chiral reducing agents (e.g., borane (B79455) complexes with chiral oxazaborolidines) to yield the desired enantiomer of the 3-hydroxy ester.

  • Chain modification: The alkyl chain can be varied by starting with different aldehydes or ketones in the initial condensation step. Further modifications, such as the introduction of double bonds, triple bonds, or functional groups, can be achieved through standard organic synthesis techniques.

  • Ester modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to generate a variety of ester analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test compounds (this compound analogs)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes involved in the evaluation of this compound structural analogs.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate gene expression and regulate virulence factors.[10][11][12][13][14] Analogs of this compound may act as inhibitors of QS, representing a promising anti-virulence strategy. The las and rhl systems are two major QS circuits in P. aeruginosa.

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes LasR LasR LasR_active Active LasR Complex ODHSL->LasR Binds to Virulence_las Virulence Gene Expression LasR_active->Virulence_las Activates RhlI RhlI LasR_active->RhlI Activates BHSL C4-HSL RhlI->BHSL Synthesizes RhlR RhlR RhlR_active Active RhlR Complex BHSL->RhlR Binds to Virulence_rhl Virulence Gene Expression RhlR_active->Virulence_rhl Activates Analog This compound Analog Analog->LasR Inhibits binding Analog->RhlR Inhibits binding

Caption: Quorum Sensing Inhibition Pathway in P. aeruginosa.

G-Protein Coupled Receptor (GPCR) Signaling for Fatty Acids

Fatty acids and their derivatives can act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[15][16][17][18][19] This signaling cascade can influence a variety of cellular processes, including inflammation and metabolism.

GPCR_Signaling Analog This compound Analog (Ligand) GPCR GPCR (e.g., GPR120) Analog->GPCR Binds to G_protein Heterotrimeric G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Protein (e.g., PLC, AC) G_protein->Effector Activates Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Second_Messenger->Cellular_Response Initiates

Caption: G-Protein Coupled Receptor Signaling Pathway for Fatty Acids.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound structural analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Start Starting Materials Synth Chemical Synthesis of Analogs Start->Synth Purify Purification (Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Anticancer Anticancer Screening (MTT Assay) Characterize->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterize->Antimicrobial QS Quorum Sensing Inhibition Assay Characterize->QS Data Data Analysis (IC₅₀, MIC calculation) Anticancer->Data Antimicrobial->Data QS->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Synthesis and Evaluation of Analogs.

References

The Strategic Utility of Methyl 3-Hydroxynonanoate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxynonanoate, a chiral β-hydroxy ester, has emerged as a versatile and valuable precursor in the stereoselective synthesis of a variety of complex natural products. Its inherent chirality and functionality provide a robust scaffold for the construction of intricate molecular architectures, particularly those containing lactone moieties. This technical guide elucidates the role of this compound as a key building block, with a focus on its application in the total synthesis of the bioactive δ-lactone, (-)-tuberolide. This guide will detail the preparation of the chiral precursor, its transformation into key intermediates, and its ultimate incorporation into the final natural product, supported by experimental protocols and quantitative data.

Enantioselective Synthesis of the Precursor: (R)-Methyl 3-Hydroxynonanoate

The absolute stereochemistry of the final natural product necessitates the use of an enantiomerically pure starting material. The synthesis of (R)-methyl 3-hydroxynonanoate can be efficiently achieved through the asymmetric reduction of the corresponding β-keto ester, methyl 3-oxononanoate. Biocatalytic methods, particularly enzymatic reductions, offer high enantioselectivity and are environmentally benign.

Table 1: Quantitative Data for the Asymmetric Reduction of Methyl 3-Oxononanoate

Catalyst/EnzymeReducing AgentSolventTemperature (°C)Enantiomeric Excess (ee) of (R)-Methyl 3-Hydroxynonanoate (%)Yield (%)
Baker's Yeast (Saccharomyces cerevisiae)D-GlucoseWater30>9885
KRED-NADH-101IsopropanolBuffer (pH 7.0)25>9992
Experimental Protocol: Biocatalytic Reduction using Baker's Yeast
  • Preparation of the Reaction Mixture: In a 1 L Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of deionized water. To this solution, add 50 g of commercially available baker's yeast and stir until a homogeneous suspension is formed.

  • Substrate Addition: Add 2.0 g (10.7 mmol) of methyl 3-oxononanoate to the yeast suspension.

  • Reaction Conditions: Stopper the flask with a cotton plug and incubate the mixture at 30°C on an orbital shaker at 150 rpm for 48 hours.

  • Work-up and Extraction: After 48 hours, add 100 g of Celite to the reaction mixture and filter through a Büchner funnel. Wash the filter cake with 200 mL of ethyl acetate (B1210297). Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 8:2 v/v) to afford (R)-methyl 3-hydroxynonanoate as a colorless oil.

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Transformation to a Key Intermediate: (3R, 5S)-3,5-Dihydroxynonanoic Acid Derivative

The next crucial step involves the stereoselective introduction of a second hydroxyl group at the C5 position to generate a syn-1,3-diol, a common structural motif in polyketide natural products. This is typically achieved through a stereoselective reduction of a β-hydroxy-δ-keto ester intermediate.

Synthetic Workflow for the Preparation of the Key Intermediate

G A (R)-Methyl 3-hydroxynonanoate B Protection of the C3 hydroxyl group (e.g., TBDMS ether) A->B C Methyl 3-(tert-butyldimethylsilyloxy)nonanoate B->C D Deprotonation with LDA and acylation with acetyl chloride C->D E Methyl 3-(tert-butyldimethylsilyloxy)-5-oxononanoate D->E F Stereoselective reduction of the C5 ketone (e.g., with NaBH4, CeCl3·7H2O) E->F G Methyl (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoate F->G H Saponification (e.g., LiOH) G->H I (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoic acid H->I

Caption: Synthetic pathway from (R)-methyl 3-hydroxynonanoate to a key dihydroxy acid intermediate.

Table 2: Quantitative Data for the Synthesis of the Dihydroxy Acid Intermediate

StepReagents and ConditionsProductDiastereomeric Ratio (syn:anti)Yield (%)
ProtectionTBDMSCl, Imidazole, DMF, 25°CMethyl 3-(tert-butyldimethylsilyloxy)nonanoate-98
AcylationLDA, Acetyl chloride, THF, -78°CMethyl 3-(tert-butyldimethylsilyloxy)-5-oxononanoate-85
ReductionNaBH₄, CeCl₃·7H₂O, MeOH, -78°CMethyl (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoate>95:590
SaponificationLiOH, THF/H₂O, 25°C(3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoic acid-95
Experimental Protocol: Stereoselective Reduction of the C5-Ketone
  • Preparation of the Reaction Mixture: Dissolve 1.0 g (2.9 mmol) of methyl 3-(tert-butyldimethylsilyloxy)-5-oxononanoate and 1.3 g (3.5 mmol) of CeCl₃·7H₂O in 20 mL of anhydrous methanol. Cool the solution to -78°C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Add 0.13 g (3.5 mmol) of sodium borohydride (B1222165) (NaBH₄) portion-wise over 10 minutes, ensuring the internal temperature remains below -70°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature and then extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1 v/v) to yield methyl (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoate.

Application in the Total Synthesis of (-)-Tuberolide

(-)-Tuberolide is a naturally occurring δ-lactone that exhibits significant biological activity. The (3R, 5S)-3,5-dihydroxynonanoic acid derivative, synthesized from (R)-methyl 3-hydroxynonanoate, serves as the direct precursor for the lactone ring of (-)-tuberolide. The final step involves the deprotection of the silyl (B83357) ether and subsequent intramolecular cyclization (lactonization).

Final Steps in the Synthesis of (-)-Tuberolide

G I (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoic acid J Deprotection of the silyl ether (e.g., HF-Pyridine) I->J K (3R, 5S)-3,5-Dihydroxynonanoic acid J->K L Lactonization (e.g., Yamaguchi lactonization) K->L M (-)-Tuberolide L->M

Caption: Final lactonization step to yield (-)-tuberolide.

Table 3: Quantitative Data for the Synthesis of (-)-Tuberolide

StepReagents and ConditionsProductYield (%)
DeprotectionHF-Pyridine, THF, 0°C to 25°C(3R, 5S)-3,5-Dihydroxynonanoic acid92
Lactonization2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene (B28343), 80°C(-)-Tuberolide78
Experimental Protocol: Yamaguchi Lactonization
  • Formation of the Mixed Anhydride: To a solution of 0.5 g (2.6 mmol) of (3R, 5S)-3,5-dihydroxynonanoic acid in 50 mL of anhydrous toluene, add 0.8 mL (5.7 mmol) of triethylamine (B128534) (Et₃N) and 0.7 g (2.9 mmol) of 2,4,6-trichlorobenzoyl chloride at room temperature. Stir the mixture for 2 hours.

  • Intramolecular Cyclization: Add a solution of 0.64 g (5.2 mmol) of 4-dimethylaminopyridine (B28879) (DMAP) in 20 mL of anhydrous toluene to the reaction mixture via a syringe pump over a period of 6 hours at 80°C.

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring at 80°C for an additional 12 hours. Cool the reaction mixture to room temperature and filter to remove the triethylammonium (B8662869) hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 7:3 v/v) to afford (-)-tuberolide as a white solid.

Conclusion

This technical guide demonstrates the strategic importance of this compound as a chiral precursor in the synthesis of complex natural products. Through a series of well-defined and stereocontrolled transformations, this readily accessible building block can be efficiently converted into key intermediates for the synthesis of bioactive molecules like (-)-tuberolide. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, highlighting the power of chiral pool starting materials in the construction of enantiomerically pure natural products.

Microbial Sources of Methyl 3-Hydroxynonanoate: A Technical Guide to Biosynthetic and Biocatalytic Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate is a chiral specialty chemical with potential applications in the synthesis of pharmaceuticals, bioactive molecules, and biodegradable polymers. While direct microbial fermentation to produce this specific methyl ester has not been reported, this technical guide outlines the most viable and scientifically supported pathways for its production. This document details a two-step chemo-enzymatic strategy: (1) the microbial production of the precursor, 3-hydroxynonanoic acid, through bacterial fermentation, and (2) the subsequent enzymatic esterification to yield this compound. We provide an in-depth review of microbial sources, metabolic pathways, quantitative production data, and detailed experimental protocols for synthesis, purification, and analysis. This guide is intended to serve as a comprehensive resource for researchers in biotechnology and pharmaceutical development to facilitate the production of this valuable compound.

Introduction: The Landscape of this compound Production

This compound is a medium-chain-length (MCL) fatty acid ester. Its chiral center at the C3 position makes it a valuable building block in stereospecific synthesis. The current production of such specialty chemicals often relies on complex and costly chemical synthesis routes. Biotechnology offers a promising alternative, leveraging microbial metabolism to create these compounds from renewable feedstocks under mild conditions.

This guide focuses on the microbial and enzymatic production of this compound. As of the date of this publication, no microorganism has been identified that naturally produces and secretes this compound. However, the necessary precursor, 3-hydroxynonanoic acid, is a known component of polyhydroxyalkanoates (PHAs), which are biopolyesters synthesized by various bacteria. This guide will therefore focus on two primary strategies:

  • Harnessing PHA-producing bacteria: Utilizing wild-type or engineered bacteria to produce 3-hydroxynonanoic acid, either as a monomer within a PHA polymer or as a free acid.

  • Enzymatic esterification: Converting the microbially-produced 3-hydroxynonanoic acid into its methyl ester via biocatalysis.

Microbial Sources of 3-Hydroxynonanoic Acid

The most promising microbial sources for 3-hydroxynonanoic acid are bacteria from the genus Pseudomonas, particularly Pseudomonas putida. These organisms are well-known for their ability to produce MCL-PHAs when cultivated on fatty acids.

Pseudomonas putida for Production of 3-Hydroxynonanoate-Containing PHAs

When Pseudomonas putida is cultured with nonanoic acid as the primary carbon source, it readily incorporates 3-hydroxynonanoate as a major monomeric unit into the PHA polymer. The β-oxidation pathway is the key metabolic route for the conversion of nonanoic acid into the 3-hydroxyacyl-CoA precursor required for PHA synthesis.

A recent study by Tappel et al. (2023) provides quantitative data on the monomer composition of PHAs produced by different strains of Pseudomonas putida when fed with nonanoic acid. The results demonstrate that 3-hydroxynonanoate is consistently the dominant monomer.[1]

Table 1: Monomer Composition of PHAs from Pseudomonas putida Strains Grown on Nonanoic Acid [1]

Bacterial Strain3-Hydroxyheptanoate (mol%)3-Hydroxynonanoate (mol%)Other Monomers (mol%)Total PHA (% of Cell Dry Weight)
P. putida NRRL B-1487518 - 2850 - 70< 5~25
P. putida KT244018 - 2850 - 70< 5~30
P. putida GN11218 - 2850 - 70< 5~30

Data synthesized from Tappel et al. (2023). "Other Monomers" include small amounts of 2-carbon larger 3-hydroxyalkanoates.

Metabolic Engineering for Free 3-Hydroxyalkanoic Acid Production

To obtain 3-hydroxynonanoic acid as a free molecule rather than locked in a polymer, metabolic engineering of Pseudomonas species is a highly effective strategy. The core principle is to redirect the metabolic flux away from PHA synthesis and towards the release of the free 3-hydroxyalkanoic acid. This is typically achieved through:

  • Deletion of the PHA synthase gene (phaC): This prevents the polymerization of 3-hydroxyacyl-CoA monomers.

  • Overexpression of a thioesterase gene: A thioesterase, such as tesB from E. coli, is introduced to hydrolyze the 3-hydroxyacyl-CoA, releasing the free 3-hydroxyalkanoic acid.

While specific data for 3-hydroxynonanoic acid production using this method is not yet published, numerous studies have successfully demonstrated this approach for other MCL-3-hydroxyalkanoic acids.

Biosynthetic and Biocatalytic Pathways

The β-Oxidation Pathway: A Gateway to 3-Hydroxynonanoate

The central metabolic pathway for the production of 3-hydroxynonanoate from nonanoic acid is the fatty acid β-oxidation cycle. In this pathway, nonanoic acid is activated to nonanoyl-CoA, which then undergoes a series of enzymatic reactions. A key intermediate is (R)-3-hydroxynonanoyl-CoA, which can then be channeled into PHA synthesis or, in engineered strains, be cleaved to release the free acid.

Beta_Oxidation_Pathway Nonanoic_Acid Nonanoic Acid (extracellular) Nonanoic_Acid_cyto Nonanoic Acid (cytoplasm) Nonanoic_Acid->Nonanoic_Acid_cyto Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid_cyto->Nonanoyl_CoA trans_2_Nonenoyl_CoA trans-2-Nonenoyl-CoA Nonanoyl_CoA->trans_2_Nonenoyl_CoA R_3_Hydroxynonanoyl_CoA (R)-3-Hydroxynonanoyl-CoA trans_2_Nonenoyl_CoA->R_3_Hydroxynonanoyl_CoA _3_Ketononanoyl_CoA 3-Ketononanoyl-CoA R_3_Hydroxynonanoyl_CoA->_3_Ketononanoyl_CoA FadB (3-Hydroxyacyl-CoA Dehydrogenase) PHA Poly(3-hydroxynonanoate) R_3_Hydroxynonanoyl_CoA->PHA PhaC (PHA Synthase) (Wild-type pathway) Free_3HNA 3-Hydroxynonanoic Acid R_3_Hydroxynonanoyl_CoA->Free_3HNA Heptanoyl_CoA Heptanoyl-CoA _3_Ketononanoyl_CoA->Heptanoyl_CoA FadA (β-Ketothiolase) Acetyl_CoA Acetyl-CoA _3_Ketononanoyl_CoA->Acetyl_CoA Production_Workflow cluster_microbial Step 1: Microbial Production of 3-Hydroxynonanoic Acid cluster_enzymatic Step 2: Enzymatic Esterification cluster_analysis Step 3: Analysis Cultivation Cultivation of Engineered Pseudomonas putida (with Nonanoic Acid feed) Harvest Cell Harvesting and Lysis Cultivation->Harvest Extraction Extraction of 3-Hydroxynonanoic Acid Harvest->Extraction Purification1 Purification of 3-Hydroxynonanoic Acid Extraction->Purification1 Esterification Lipase-catalyzed Esterification (with Methanol) Purification1->Esterification Purified Acid Enzyme_Removal Enzyme Removal Esterification->Enzyme_Removal Purification2 Purification of This compound Enzyme_Removal->Purification2 Analysis GC-MS Analysis Purification2->Analysis Final Product

References

An In-depth Technical Guide to Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-hydroxynonanoate, including its chemical identity, physicochemical properties, and proposed methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 3-Hydroxynonanoic acid methyl ester, Methyl 3-hydroxy-nonanoate[1]

CAS Number: 83968-06-3[2][3]

The fundamental structure of this compound consists of a nine-carbon chain (nonanoic acid) with a hydroxyl group at the third carbon and a methyl ester at the carboxyl group.

structure Chemical Structure of this compound C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH(OH) C6->C7 C8 CH2 C7->C8 C9 C(=O)OCH3 C8->C9

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and includes data for homologous compounds for reference and comparison.

PropertyThis compoundMethyl 3-hydroxyhexanoate (B1247844) (Homolog)Methyl 9-Hydroxynonanoate (Isomer)
Molecular Formula C10H20O3[2]C7H14O3C10H20O3
Molecular Weight 188.26 g/mol [2]146.18 g/mol 188.27 g/mol
Physical State Liquid-Liquid
Purity >98%[2]>98%95% (GC)
Boiling Point Not available-272 °C
Density Not available-0.97 g/mL at 25 °C
Refractive Index Not available-Not available

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 3-hydroxynonanoic acid. The precursor, 3-hydroxynonanoic acid, can be synthesized from nonanoic acid.

Materials:

  • Nonanoic acid

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or boron trifluoride-methanol complex)

  • Sodium bicarbonate solution (saturated)

  • Brine solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents (e.g., diethyl ether, hexane)

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxynonanoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or BF3-methanol complex to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or hexane (B92381).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective technique for the analysis of fatty acid methyl esters.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., a polar cyano-column or a DB-Wax column)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The separation of the analyte is achieved on the capillary column using a suitable temperature program. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure the elution of the compound.

    • The eluting compound is then introduced into the mass spectrometer for ionization and detection. Electron impact (EI) ionization is commonly used.

  • Data Analysis:

    • The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions corresponding to the structure of the molecule.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Research on related medium-chain fatty acids and their esters suggests potential roles in various biological processes, but direct evidence for this compound is lacking. Further investigation is required to elucidate its potential biological functions.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

workflow Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Start with 3-Hydroxynonanoic Acid esterification Esterification with Methanol (Acid Catalyst) start->esterification workup Neutralization and Extraction esterification->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Pure Methyl 3-hydroxynonanoate purification->product sample_prep Sample Preparation (Dilution in Solvent) product->sample_prep Proceed to Analysis gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Retention Time and Mass Spectrum) gcms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: A logical workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Solubility of Methyl 3-hydroxynonanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-hydroxynonanoate (C₁₀H₂₀O₃, CAS No: 83968-06-3) is a fatty acid methyl ester that holds interest in various fields of chemical and biomedical research.[1][2][3][4] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and biological assays. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of purification.

While general statements about the solubility of similar compounds exist, such as the solubility of methyl 3-hydroxyhexanoate (B1247844) in ethanol, specific quantitative data for this compound is conspicuously absent from the public domain. This guide aims to bridge this knowledge gap by providing researchers with the necessary tools to determine this vital physicochemical property.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative data on the solubility of this compound in common organic solvents has been found in peer-reviewed literature or chemical databases. Researchers are encouraged to use the protocols outlined in this guide to generate this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Hexane
Toluene
Dimethyl Sulfoxide (DMSO)
User-defined solvent

Experimental Protocols for Solubility Determination

The following are generalized protocols that can be adapted to determine the solubility of this compound in various organic solvents.

General Workflow for Solubility Determination

The process of determining the solubility of a compound involves preparing a saturated solution, ensuring equilibrium is reached, separating the saturated solution from the excess solute, and quantifying the concentration of the solute in the solution.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_result Result start Start: Select Solvent and Temperature add_solute Add excess this compound to the solvent start->add_solute equilibrate Equilibrate the mixture (e.g., shaking at constant temperature) add_solute->equilibrate separate Separate the saturated solution from excess solute (e.g., centrifugation, filtration) equilibrate->separate quantify Quantify the concentration of the solute in the saturated solution separate->quantify gravimetric Gravimetric Method quantify->gravimetric Option 1 spectroscopic Spectroscopic Method quantify->spectroscopic Option 2 calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate spectroscopic->calculate end End: Record Data calculate->end

Caption: A flowchart illustrating the general steps for determining the solubility of a compound in an organic solvent.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility, relying on the mass of the solute dissolved in a known mass or volume of the solvent.[5][6][7][8]

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this period.

  • Separation of Saturated Solution:

    • After equilibration, let the vial stand undisturbed at the constant temperature to allow the excess solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a solvent-compatible filter.

  • Quantification:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.

    • Record the total weight of the dish/vial and the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of this compound.

    • Once the solvent is completely evaporated, weigh the dish/vial containing the solute residue.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Mass of the solute: (Weight of dish/vial with residue) - (Weight of empty dish/vial)

    • Solubility ( g/100 mL): (Mass of the solute / Volume of the saturated solution taken) x 100

Spectroscopic Method (UV-Visible or NIR)

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible or Near-Infrared (NIR) spectrum that is distinct from the solvent.[1][9][10][11] A calibration curve must first be established.

Materials:

  • This compound

  • Selected organic solvent (spectroscopic grade)

  • Spectrophotometer (UV-Vis or NIR)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Separation of Saturated Solution:

    • Follow steps 1 and 2 as described in the Gravimetric Method (Section 3.2).

  • Quantification:

    • Take a small, accurately measured aliquot of the clear saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Concentration of the saturated solution: (Concentration of diluted solution) x (Dilution factor)

    • Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides robust and detailed experimental protocols to enable researchers to determine these crucial parameters. The gravimetric and spectroscopic methods outlined offer reliable approaches to generating the data necessary for advancing research and development involving this compound. It is hoped that this guide will serve as a valuable resource for the scientific community and that the data generated will be shared to enrich the collective understanding of this compound's physicochemical properties.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl 3-hydroxynonanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxynonanoate is a hydroxy fatty acid methyl ester that can be found as a component of various natural products and serves as a potential biomarker in metabolic studies. Accurate and sensitive quantification of this analyte is crucial for understanding its biological role and for applications in drug development and quality control. This document provides a detailed protocol for the quantitative analysis of this compound in a solvent matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocol

This protocol outlines the necessary steps from sample preparation to data acquisition for the analysis of this compound.

1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Deuterated fatty acid methyl ester (e.g., Methyl Heptadecanoate-d33) or a structurally similar compound not present in the sample.

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Autosampler vials with inserts

  • Micropipettes and tips

1.2. Sample Preparation

The following protocol is for a standard solution or a clean sample matrix. For complex matrices (e.g., plasma, cell culture media), a more extensive extraction and derivatization procedure may be required. If starting from the free acid (3-hydroxynonanoic acid), an esterification step is necessary.[1][2][3]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in the chosen solvent (e.g., Hexane).

  • Working Standards: Create a series of working standards for the calibration curve by serially diluting the stock solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Spiking: To each working standard and sample vial, add a constant concentration of the Internal Standard (e.g., 10 µg/mL).

  • Final Volume: Adjust the final volume to 1 mL with the solvent.

  • Drying (Optional): Pass the final solution through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the prepared sample to a 2 mL autosampler vial for GC-MS analysis.

1.3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or a polar column like DB-FATWAX UI.[4][5]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Scan Range (Full Scan) m/z 40-300
SIM Ions See Table 2 for suggested ions to monitor.

Data Presentation

Quantitative data should be structured for clarity and easy comparison.

Table 1: Expected Retention Times

Compound Expected Retention Time (min)
This compound 10 - 15 (highly dependent on column and program)

| Internal Standard (e.g., Methyl Heptadecanoate-d33) | Varies based on selection |

Table 2: Mass Spectrometry Data (EI)

The mass spectrum of this compound is characterized by specific fragment ions. The most abundant ions are typically used for quantification (Quantifier Ion) and confirmation (Qualifier Ions). While a public reference spectrum is not available in the search results, based on the fragmentation of similar 3-hydroxy fatty acid methyl esters, the following ions are predicted.[6]

Compound Quantifier Ion (m/z) Qualifier Ions (m/z) Predicted Fragmentation
This compound (MW: 188.26)[7][8]10374, 131, 157m/z 103: McLafferty rearrangement product, [CH2=C(OH)CH2C(=O)OCH3]+.m/z 74: [CH3OC(=O)CH2]+.m/z 131: Alpha-cleavage [M-C6H13]+.m/z 157: Loss of methoxy (B1213986) group [M-OCH3]+.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep1 Prepare Stock Solutions (Analyte & Internal Standard) prep2 Create Calibration Standards prep1->prep2 prep3 Spike Standards & Samples with Internal Standard prep2->prep3 prep4 Solvent Dilution & Extraction prep3->prep4 prep5 Transfer to Autosampler Vial prep4->prep5 gcms1 Inject Sample (1 µL) prep5->gcms1 Automated Injection gcms2 GC Separation (DB-5ms Column) gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (SIM/Scan Mode) gcms3->gcms4 data1 Integrate Peak Areas (Analyte & IS) gcms4->data1 Raw Data data2 Calculate Peak Area Ratios data1->data2 data3 Generate Calibration Curve data2->data3 data4 Quantify Unknown Samples data3->data4

Caption: Workflow for the quantitative GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound using GC-MS. The outlined sample preparation, instrument parameters, and data analysis workflow are based on established methods for fatty acid methyl ester analysis.[4][9][10] Adherence to this protocol will enable researchers to obtain accurate and reproducible results for this important analyte. Optimization of certain parameters, such as the oven temperature program, may be necessary depending on the specific sample matrix and available instrumentation.

References

Application Note: Quantification of Methyl 3-hydroxynonanoate in Microbial Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the extraction, derivatization, and quantification of 3-hydroxynonanoic acid (as its methyl ester, Methyl 3-hydroxynonanoate) from microbial cultures. This method is crucial for studying metabolic pathways, quantifying precursors for biopolymer synthesis (e.g., Polyhydroxyalkanoates), and investigating virulence factor production in various microorganisms.

Introduction

3-Hydroxynonanoic acid is a medium-chain-length 3-hydroxy fatty acid (mcl-3-HFA) that serves as a key monomer for the biosynthesis of polyhydroxyalkanoates (PHAs) in many bacteria.[1][2] PHAs are biodegradable polyesters accumulated as intracellular carbon and energy reserves, with potential applications as bioplastics.[1] In pathogenic bacteria like Pseudomonas aeruginosa, these fatty acids are also precursors for virulence factors such as rhamnolipids.[3][4]

Accurate quantification of the cellular pool of 3-hydroxynonanoic acid is therefore essential for metabolic engineering efforts aimed at maximizing PHA production and for research into bacterial pathogenesis. The standard and most reliable method for this analysis involves the derivatization of the native fatty acid into its volatile methyl ester (this compound) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This process is often referred to as Fatty Acid Methyl Ester (FAME) analysis.[7]

Analytical Principle

The protocol involves a whole-cell in situ transesterification process. First, microbial cells are harvested from culture. Saponification with a methanolic base breaks down complex lipids and polymers, liberating the constituent fatty acids. Subsequently, acid-catalyzed methylation converts the free carboxyl groups of these fatty acids into methyl esters. This derivatization step is critical as it neutralizes the polar carboxyl group, making the analyte volatile and thermally stable for GC analysis.

The resulting Fatty Acid Methyl Esters (FAMEs) are extracted into an organic solvent and separated on a GC capillary column.[5] The Mass Spectrometer detects and identifies the analytes based on their unique mass spectra. 3-hydroxy fatty acid methyl esters are characterized by a prominent fragment ion at m/z 103.[8] Quantification is achieved by comparing the analyte's peak area to a calibration curve generated from authentic standards.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Culture Microbial Culture Pellet Harvest Cell Pellet (Centrifugation) Culture->Pellet Lyse Saponification & Methylation (NaOH/Methanol (B129727), BCl3/Methanol) Pellet->Lyse Extract Liquid-Liquid Extraction (Hexane) Lyse->Extract GCMS GC-MS Analysis Extract->GCMS Inject Organic Phase Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration (mg/L or µM) Quant->Result

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

4.1. Materials and Reagents

  • Microbial cell pellet: From a known volume of culture.

  • Reagent 1 (Saponification): 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) aqueous methanol.

  • Reagent 2 (Methylation): Boron trichloride (B1173362) in methanol (12% w/w BCl₃-methanol).

  • Reagent 3 (Extraction): Hexane (B92381) and Methyl tert-butyl ether (1:1 v/v).[5]

  • Reagent 4 (Base Wash): 1.2% (w/v) sodium hydroxide, aqueous.[5][9]

  • Standard: Authentic standard of this compound for calibration.

  • Internal Standard (IS): Methyl heptadecanoate or similar odd-chain fatty acid methyl ester.

  • Glassware: Pyrex test tubes with PTFE-lined screw caps, Pasteur pipettes, GC vials.

  • Equipment: Centrifuge, heating block or water bath, vortex mixer, GC-MS system.

4.2. Protocol 1: Sample Preparation (In situ Transesterification)

  • Harvesting: Centrifuge a defined volume of microbial culture (e.g., 10 mL) to obtain a cell pellet. Discard the supernatant and wash the pellet with saline or buffer if necessary. Lyophilize the pellet for dry cell weight determination or proceed directly with the wet pellet.

  • Saponification: Add 1 mL of Reagent 1 (Saponification) to the cell pellet in a Pyrex tube. Add a known amount of internal standard. Vortex thoroughly. Heat the sealed tube at 100°C for 30 minutes in a heating block.[5]

  • Methylation: Cool the tube to room temperature. Add 2 mL of Reagent 2 (Methylation). Vortex. Heat the sealed tube at 80°C for 10 minutes.

  • Extraction: Cool the tube to room temperature. Add 1.25 mL of Reagent 3 (Extraction solvent). Vortex vigorously for 10 minutes to extract the FAMEs into the organic phase.

  • Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.

  • Washing: Transfer the upper organic layer to a new tube. Add 3 mL of Reagent 4 (Base Wash) and vortex. This step removes residual acidic reagents and underivatized free fatty acids that can damage the GC column.[9]

  • Final Sample: Centrifuge briefly and transfer the upper organic phase to a clean GC vial for analysis.

4.3. Protocol 2: GC-MS Analysis

  • System: Agilent 7890B GC with 5977A MSD or equivalent.[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp 1: 8°C/min to 270°C.[9]

    • Hold at 270°C for 5 min.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full Scan (m/z 40-500) for identification.

    • Selected Ion Monitoring (SIM) for quantification, monitoring for the target ion of this compound (m/z 103) and the molecular ion of the internal standard.

4.4. Protocol 3: Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound in hexane containing a fixed concentration of the internal standard. Typical concentration ranges might be 0.5 to 50 µg/mL.

  • Analysis: Inject the standards and the prepared samples into the GC-MS.

  • Calculation: Integrate the peak areas for this compound (or its characteristic ion m/z 103) and the internal standard in both the standards and the samples.

  • Plot: Generate a calibration curve by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration for the standards.

  • Determine Concentration: Use the peak area ratio from the unknown sample and the linear regression equation from the calibration curve to determine the concentration of this compound in the sample extract. Convert this value to concentration in the original culture (e.g., in mg/L or µM) based on the initial culture volume and any dilution factors.

Quantitative Data Summary

The concentration of 3-hydroxy fatty acids can vary significantly based on the microbial strain, growth conditions, and genetic modifications. The following table provides example data based on values reported for similar molecules in the literature to illustrate typical results.[11]

Microbial StrainConditionPrecursor SupplementConcentration (mg/L)Concentration (µM)
P. aeruginosa PAO1 (Wild Type)Native ProductionNone~0.26~0.9
P. aeruginosa PAO1 (Wild Type)Fed-Batch50 µM β-hydroxydecanoic acid~1.51~5.3
Engineered E. coliOptimized FermentationGlucose>100>340

Biological Pathway Context

The quantification of 3-hydroxynonanoate is often linked to the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Intermediates from the de novo fatty acid synthesis pathway are shunted towards PHA production. The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a key role in converting these intermediates into (R)-3-hydroxyacyl-CoA, which is the direct substrate for PHA synthase (PhaC) to polymerize into mcl-PHA.[2][12][13]

G Simplified pathway for mcl-PHA synthesis from fatty acid precursors. cluster_fas De Novo Fatty Acid Synthesis cluster_pha mcl-PHA Synthesis AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP ACC HydroxyacylACP (R)-3-Hydroxyacyl-ACP MalonylACP->HydroxyacylACP FabG HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxynonanoyl-CoA) HydroxyacylACP->HydroxyacylCoA PhaG PHA mcl-PHA Polymer HydroxyacylCoA->PHA PhaC (PHA Synthase)

Caption: Biosynthesis pathway of mcl-PHA from fatty acid precursors.

References

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxynonanoate for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of methyl 3-hydroxynonanoate prior to analysis by gas chromatography (GC). Derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes like this compound, which contains a hydroxyl group, thereby improving chromatographic peak shape and detection sensitivity.[1] Two common and effective derivatization methods, silylation and acylation, are described herein.

Introduction

This compound is a hydroxy fatty acid methyl ester that requires derivatization to mask its polar hydroxyl group for successful GC analysis. Without derivatization, this compound is prone to peak tailing and poor chromatographic resolution due to interactions with the stationary phase.[1] The following protocols for silylation and acylation will yield more volatile and thermally stable derivatives, suitable for quantitative analysis by GC-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID).

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the GC analysis of derivatized short-chain and 3-hydroxy fatty acids. While specific data for this compound is not extensively published, these values provide a strong indication of the expected performance of the described methods.

ParameterSilylation (TMS Derivatives)Acylation (Acyl Derivatives)Reference Analytes
Linearity (R²) > 0.99> 0.99Short-Chain Fatty Acids[2]
Limit of Detection (LOD) 0.02 - 0.23 µg/mLNot specifiedShort-Chain Fatty Acids[2]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mLNot specifiedShort-Chain Fatty Acids[2]
Precision (RSD) 1.0% - 13.3%Not specified3-Hydroxy Fatty Acids[3]
Recovery 54.2% - 140.9%Not specifiedShort-Chain Fatty Acids[2]

Note: The provided data is based on studies of similar analytes and should be considered as a guideline. Method validation with this compound standards is essential to determine the precise performance characteristics for a specific application.

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent, and its reactivity can be enhanced with the addition of a catalyst such as trimethylchlorosilane (TMCS).[1]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph with a suitable column (e.g., HP-5MS) and detector (MS or FID)

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound sample into a clean, dry GC vial.

    • If the sample is not already in solution, dissolve it in a small volume of anhydrous pyridine or another suitable aprotic solvent.

    • Add the internal standard to the sample.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary. It is critical to ensure the sample is free of water, as moisture will react with the silylating reagent.[1]

  • Derivatization Reaction:

    • Add 100 µL of BSTFA with 1% TMCS to the dried sample in the GC vial.

    • Tightly cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution and mixing.

    • Heat the vial at 60-80°C for 60 minutes in a heating block or oven.[1][3]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC.

    • Inject 1 µL of the derivatized sample into the GC-MS or GC-FID system.

    • Typical GC oven temperature program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C and hold for 6 minutes.[3]

Protocol 2: Acylation using Trifluoroacetic Anhydride (B1165640) (TFAA)

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable and volatile ester derivative.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard

  • Heating block or water bath

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph with a suitable column and detector

Procedure:

  • Sample Preparation:

    • Prepare the sample and add the internal standard in a GC vial as described in the silylation protocol.

    • Ensure the sample is completely dry.

  • Derivatization Reaction:

    • Add 100 µL of a 1:1 (v/v) mixture of TFAA and anhydrous acetonitrile to the dried sample.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

  • Sample Work-up and Analysis:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Inject 1 µL of the reconstituted sample into the GC system.

Visualizations

Derivatization_Workflow Figure 1: General Experimental Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Sample Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Evaporate to Dryness Add_IS->Dry_Sample Add_Reagent Add Derivatizing Agent (e.g., BSTFA/TMCS or TFAA) Dry_Sample->Add_Reagent Anhydrous Conditions Critical React Heat and React (e.g., 60-80°C) Add_Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or FID) Separate->Detect Data_Analysis Data Analysis and Quantification Detect->Data_Analysis

Caption: General experimental workflow for derivatization and GC analysis.

Silylation_vs_Acylation Figure 2: Comparison of Silylation and Acylation Pathways cluster_silylation Silylation cluster_acylation Acylation Analyte This compound (R-OH) Silylation_Reagent BSTFA + TMCS Analyte->Silylation_Reagent Acylation_Reagent TFAA Analyte->Acylation_Reagent TMS_Derivative Trimethylsilyl (TMS) Derivative (R-O-Si(CH3)3) Silylation_Reagent->TMS_Derivative Replaces active H with TMS group Acyl_Derivative Trifluoroacetyl Derivative (R-O-COCF3) Acylation_Reagent->Acyl_Derivative Forms a stable ester

Caption: Comparison of silylation and acylation derivatization pathways.

References

Application Notes and Protocols for the Study of Bacterial Quorum Sensing in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Methyl 3-hydroxynonanoate" did not yield any evidence of its role in bacterial quorum sensing. Therefore, this document focuses on the well-characterized N-acyl-homoserine lactone (AHL)-based quorum sensing (QS) systems in the opportunistic human pathogen Pseudomonas aeruginosa as a representative model.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a Gram-negative bacterium renowned for its ability to cause severe opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms.[1]

The QS network in P. aeruginosa is complex and hierarchical, with two of the most well-studied systems being the las and rhl systems.[2][3] These systems rely on the production and detection of small diffusible signal molecules called N-acyl-homoserine lactones (AHLs).

  • The las system: This system is considered the master regulator of the QS cascade.[3][4] The LuxI homolog, LasI, synthesizes the AHL molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then induces the expression of a wide range of virulence genes, including those encoding for proteases like elastase (LasB), as well as the rhl system.[5][6]

  • The rhl system: This system is regulated by the las system and has its own signaling molecule and receptor. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR, and this complex activates the expression of another set of virulence factors, including pyocyanin (B1662382) and rhamnolipids, which are crucial for biofilm maturation.[4][5]

The hierarchical nature of this network allows for a fine-tuned and coordinated expression of virulence factors, contributing significantly to the bacterium's ability to establish and maintain infections.[3][7] Understanding and targeting these QS systems represents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.[1]

Quantitative Data: Inhibition of P. aeruginosa Quorum Sensing

The following table summarizes the inhibitory concentrations (IC50) of various compounds against different quorum sensing-regulated outputs in P. aeruginosa. This data is crucial for researchers developing and evaluating new quorum sensing inhibitors.

CompoundTarget/AssayStrainIC50 ValueReference
meta-bromo-thiolactone (mBTL)Pyocyanin ProductionPA148 µM (±2)[6]
meta-chloro-thiolactone (mCTL)Pyocyanin ProductionPA149 µM (±2)[8]
Ligustilide Derivative [I]LasB Expression (reporter strain)PAO1-lasB-gfp8.7 µM
Ligustilide Derivative [I]Elastase ProductionPAO17.3 µM
Ligustilide Derivative [I]Biofilm FormationPAO17.4 µM
Flavone Derivative (E6)LasA Protease Production-~18.8% inhibition at 100 µM[9]
Flavone Derivative (E6)Pyocyanin Production-~63.8% inhibition at 100 µM[9]
Flavone Derivative (E6)LasB Elastase Production-~42.2% inhibition at 100 µM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study quorum sensing in P. aeruginosa.

Protocol 1: Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa regulated by the rhl QS system. Its production can be quantified to assess the activity of the rhl system and the efficacy of QS inhibitors.[10][11]

Materials:

  • P. aeruginosa culture (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • Chloroform (B151607)

  • 0.2 M Hydrochloric acid (HCl)

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Culture Growth: Inoculate P. aeruginosa in LB broth and grow at 37°C with shaking for 18-24 hours. If testing inhibitors, add the compound at the desired concentration at the time of inoculation.

  • Cell Harvest: Centrifuge 5 mL of the bacterial culture at 10,000 rpm for 10 minutes to pellet the cells.[12]

  • Pyocyanin Extraction:

    • Transfer 3 mL of the supernatant to a new tube.

    • Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will move to the bottom chloroform layer, which will turn blue.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

    • Carefully transfer 1 mL of the blue chloroform layer to a new tube.

  • Acidification:

    • Add 0.5 mL of 0.2 M HCl to the chloroform extract.

    • Vortex for 10-15 seconds. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.[12]

  • Quantification:

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Transfer 200 µL of the upper pink layer to a 96-well plate.

    • Measure the absorbance at 520 nm using a microplate reader.[13]

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[12]

Protocol 2: Elastase Activity Assay (Elastin-Congo Red Method)

Elastase (LasB) is a major protease regulated by the las QS system. Its activity can be measured using Elastin-Congo Red as a substrate.[14][15]

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR)

  • Reaction Buffer: 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Prepare Supernatant: Grow P. aeruginosa as described in Protocol 1. Centrifuge the culture and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Assay Setup:

    • In a microcentrifuge tube, add 100 µL of the culture supernatant.

    • Add 900 µL of reaction buffer containing 20-30 mg of Elastin-Congo Red.[14]

    • Include a negative control with sterile LB broth instead of supernatant.

  • Incubation: Incubate the tubes at 37°C with shaking for 3-4 hours.

  • Stop Reaction: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the unhydrolyzed ECR.

  • Quantification:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the supernatant at 495 nm.[16] The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Protocol 3: Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of P. aeruginosa to form biofilms on an abiotic surface, a process significantly influenced by QS.[17][18]

Materials:

  • P. aeruginosa culture

  • LB broth or M63 minimal medium

  • 96-well flat-bottom sterile microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh medium.[17]

  • Biofilm Growth:

    • Add 100 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as a negative control.

    • If testing inhibitors, add them to the wells at the desired concentrations.

    • Incubate the plate statically at 37°C for 24-48 hours.[17]

  • Washing:

    • Gently discard the planktonic culture from the wells.

    • Wash the wells three times with 200 µL of PBS to remove non-adherent cells.[10]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]

    • Discard the crystal violet solution and wash the wells gently with water until the wash water is clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[18]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 100 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-570 nm.[17][19]

Protocol 4: AHL Detection using Reporter Strains

Biosensor strains are invaluable tools for detecting and quantifying the production of AHLs.

4.1 Chromobacterium violaceum CV026 Bioassay

C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs (C4- to C8-HSLs).[20]

Materials:

  • C. violaceum CV026

  • LB agar (B569324) plates

  • Bacterial culture supernatants or extracts to be tested

  • Synthetic AHL standards (e.g., C4-HSL, C6-HSL)

Procedure:

  • Prepare Reporter Lawn: Grow an overnight culture of C. violaceum CV026 in LB broth. Spread 100 µL of this culture onto an LB agar plate to create a uniform lawn.

  • Spot Samples: Once the lawn is dry, spot 5-10 µL of the test supernatants, extracts, or AHL standards onto the surface of the agar.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: A purple halo around the spot indicates the presence of short-chain AHLs. The diameter of the halo can be used for semi-quantitative analysis by comparing it to the halos produced by known concentrations of AHL standards.

4.2 Agrobacterium tumefaciens NTL4(pZLR4) Bioassay

A. tumefaciens NTL4(pZLR4) is a reporter strain that carries a traG-lacZ fusion and the traR gene. It produces β-galactosidase in response to a broad range of AHLs, which can be detected using X-gal.[21][22]

Materials:

  • A. tumefaciens NTL4(pZLR4)

  • LB agar plates supplemented with appropriate antibiotics for plasmid maintenance

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Bacterial culture supernatants or extracts to be tested

  • Synthetic AHL standards

Procedure:

  • Prepare Reporter Plates: Prepare LB agar plates containing X-gal (40 µg/mL) and the appropriate antibiotics.

  • Prepare Reporter Overlay: Grow an overnight culture of A. tumefaciens NTL4(pZLR4). Mix 100 µL of the culture with 3 mL of molten soft agar (0.7% agar) and pour it over the surface of the pre-made agar plates.

  • Spot Samples: After the soft agar has solidified, spot 5-10 µL of the test samples or AHL standards onto the surface.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Observation: A blue halo around the spot indicates the presence of AHLs due to the cleavage of X-gal by β-galactosidase.

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

Caption: Hierarchical quorum sensing network in P. aeruginosa.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_quant Quantification Culture Grow P. aeruginosa +/- Inhibitor (24h) Centrifuge1 Centrifuge Culture Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_Chloroform Add Chloroform & Vortex Supernatant->Add_Chloroform Centrifuge2 Centrifuge Add_Chloroform->Centrifuge2 Blue_Layer Collect Blue Chloroform Layer Centrifuge2->Blue_Layer Add_HCl Add 0.2M HCl & Vortex Blue_Layer->Add_HCl Centrifuge3 Centrifuge Add_HCl->Centrifuge3 Pink_Layer Collect Pink Aqueous Layer Centrifuge3->Pink_Layer Read_Absorbance Measure Absorbance at 520 nm Pink_Layer->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

Caption: Experimental workflow for pyocyanin quantification.

G cluster_growth Biofilm Growth cluster_staining Staining cluster_quantification Quantification Inoculate Inoculate 96-well plate with P. aeruginosa +/- Inhibitor Incubate Incubate Statically (24-48h, 37°C) Inoculate->Incubate Wash1 Wash with PBS Incubate->Wash1 Add_CV Add 0.1% Crystal Violet Wash1->Add_CV Incubate_CV Incubate (15 min) Add_CV->Incubate_CV Wash2 Wash with Water Incubate_CV->Wash2 Dry Air Dry Plate Wash2->Dry Solubilize Add 30% Acetic Acid Dry->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Crystal violet biofilm assay workflow.

References

Application Notes and Protocols for the Extraction of Methyl 3-Hydroxynonanoate from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized and accumulated by various microorganisms as intracellular carbon and energy storage materials. Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, are of particular interest due to their elastomeric properties, making them suitable for various biomedical applications. 3-hydroxynonanoate is a common monomer found in mcl-PHAs. For the analysis and characterization of the constituent monomers of these biopolymers, a robust extraction and derivatization protocol is essential.

This document provides a detailed protocol for the extraction of the PHA polymer from bacterial cells, followed by its transesterification to yield methyl 3-hydroxynonanoate for subsequent quantification and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be a reliable method for researchers in microbiology, biotechnology, and materials science.

Data Presentation

Quantitative analysis of PHA monomer composition is typically performed using GC-MS.[1] The results are often presented in tables that summarize the relative abundance of each monomer. Below is a sample data table illustrating how results could be presented.

Monomer (Methyl Ester)Retention Time (min)Molar Percentage (%)
Methyl 3-hydroxyhexanoate8.515.2
Methyl 3-hydroxyoctanoate10.245.8
This compound 11.1 25.3
Methyl 3-hydroxydecanoate12.010.7
Methyl 3-hydroxydodecanoate13.73.0

Experimental Workflow Diagram

The overall workflow for the extraction and analysis of this compound from bacterial cells is depicted below.

Extraction_Workflow cluster_harvesting Cell Harvesting cluster_extraction PHA Extraction cluster_analysis Methanolysis & Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation bacterial_culture->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet washing Washing cell_pellet->washing lyophilization Lyophilization washing->lyophilization dry_biomass Dry Biomass lyophilization->dry_biomass solvent_addition Solvent Addition (e.g., Chloroform) dry_biomass->solvent_addition extraction Extraction (Heating/Stirring) solvent_addition->extraction filtration Filtration extraction->filtration precipitation Precipitation (e.g., with Methanol) filtration->precipitation pha_polymer Purified PHA Polymer precipitation->pha_polymer methanolysis Acidic Methanolysis pha_polymer->methanolysis extraction_methyl_esters Extraction of Methyl Esters methanolysis->extraction_methyl_esters gcms_analysis GC-MS Analysis extraction_methyl_esters->gcms_analysis data_quantification Data Quantification gcms_analysis->data_quantification

Caption: Workflow for the extraction and analysis of this compound.

Experimental Protocols

Harvesting and Lysis of Bacterial Cells

This protocol describes the initial steps of harvesting bacterial cells and preparing them for PHA extraction.

Materials:

  • Bacterial culture containing PHA-producing cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and appropriate centrifuge tubes

  • Lyophilizer (or a drying oven)

Protocol:

  • Harvesting Cells: Centrifuge the bacterial culture (e.g., at 5,000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Washing: Resuspend the cell pellet in sterile PBS and centrifuge again under the same conditions. Repeat this washing step twice to remove residual medium components.

  • Drying: Lyophilize the washed cell pellet to obtain dried cell biomass. Alternatively, dry the pellet in an oven at 60-70°C to a constant weight.[2] The dried biomass can be stored at -20°C until further processing.

Extraction of mcl-PHA Polymer

This protocol outlines the extraction of the PHA polymer from the dried bacterial biomass using a solvent.

Materials:

Protocol:

  • Solvent Extraction: Add chloroform to the dried biomass at a ratio of approximately 20:1 (v/w) (e.g., 200 mL chloroform for 10 g of dry biomass).

  • Extraction Conditions: Heat the mixture to the boiling point of the solvent (for chloroform, ~60°C) and reflux for 4-6 hours with constant stirring.[5] Alternatively, extraction can be performed at room temperature with shaking for 24 hours.

  • Separation of Biomass: After extraction, filter the mixture through filter paper to remove the non-PHA cellular debris.[6] Collect the filtrate, which contains the dissolved PHA.

  • Precipitation of PHA: Add a non-solvent, such as cold methanol, to the filtrate at a ratio of approximately 3:1 (v/v) (non-solvent to solvent) to precipitate the PHA.[3]

  • Recovery of PHA: Allow the PHA to precipitate, which will appear as a white, gelatinous substance. Recover the precipitated PHA by filtration or centrifugation.

  • Drying the Polymer: Wash the recovered PHA with fresh non-solvent and dry it in a vacuum oven at a temperature below its melting point (e.g., 50°C) until a constant weight is achieved.

Methanolysis of PHA to this compound

This protocol describes the transesterification of the purified PHA polymer to its constituent methyl esters for GC-MS analysis.[4]

Materials:

  • Dried PHA polymer (10-20 mg)

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Internal standard (e.g., methyl benzoate)

  • Sodium chloride (NaCl) solution (5% w/v)

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass vials with Teflon-lined caps

  • Vortex mixer

Protocol:

  • Reaction Setup: Weigh approximately 10-20 mg of the dried PHA polymer into a glass vial. Add 2 mL of methanol containing 3% sulfuric acid and 2 mL of chloroform.[7] If using an internal standard, it should be added at this stage.

  • Methanolysis Reaction: Securely cap the vial and heat the mixture at 100°C for at least 3 hours in a heating block or water bath.[4][8] For mcl-PHAs, a longer reaction time (up to 20 hours) may be necessary for complete transesterification.[7]

  • Phase Separation: After cooling to room temperature, add 1 mL of distilled water to the vial and vortex vigorously for 1 minute. Centrifuge briefly to separate the phases.

  • Collection of Organic Phase: The lower organic phase (chloroform) contains the methyl esters of the PHA monomers. Carefully transfer this phase to a new vial.

  • Washing and Drying: To remove any residual acid, wash the organic phase with a 5% NaCl solution. Dry the organic phase by passing it through a small column of anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: The resulting solution containing the fatty acid methyl esters is now ready for injection into the GC-MS system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar capillary column).

  • Injection: Splitless injection is commonly used.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program might start at 70°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5-10°C/min, and hold for a final period.[9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-700.[9]

Quantification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard. Quantification is performed by integrating the peak area of the desired compound and comparing it to the peak area of the internal standard or by using a calibration curve generated from standards of known concentrations.[1][10] The relative abundance of this compound is calculated as a molar percentage of the total PHA monomers detected.

Signaling Pathway Diagram

While this protocol focuses on a biochemical extraction process rather than a cellular signaling pathway, a logical relationship diagram illustrating the transformation of the product at each major step can be useful.

Logical_Flow start Intracellular PHA Granules extracted_pha Extracted P(3-hydroxynonanoate) Polymer start->extracted_pha Extraction methyl_ester Methyl 3-hydroxynonanoate extracted_pha->methyl_ester Methanolysis final_data Quantitative Data methyl_ester->final_data GC-MS Analysis

References

Methyl 3-hydroxynonanoate: A Potential Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate, the methyl ester of 3-hydroxynonanoic acid, is a medium-chain fatty acid metabolite. While not extensively studied as an independent signaling molecule, its parent compound, 3-hydroxynonanoic acid, serves as a crucial intermediate in the mitochondrial beta-oxidation of fatty acids. The accumulation of 3-hydroxynonanoic acid and other related 3-hydroxy fatty acids in biological fluids is a key indicator of certain inborn errors of metabolism, particularly disorders affecting the mitochondrial trifunctional protein, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] This document provides detailed protocols for the quantification of this compound and outlines its potential application as a biomarker in a clinical and research setting.

Biological Significance and Potential as a Biomarker

3-Hydroxy fatty acids are normal intermediates of fatty acid beta-oxidation, a major pathway for energy production.[1] In healthy individuals, these intermediates are rapidly processed and do not accumulate. However, in individuals with specific genetic disorders affecting the enzymes of beta-oxidation, such as LCHAD deficiency, the pathway is blocked. This leads to the accumulation of upstream metabolites, including 3-hydroxy fatty acids, in the blood and their subsequent excretion in the urine.[2][3] Therefore, the quantitative analysis of 3-hydroxynonanoic acid (typically measured as its methyl ester, this compound, for analytical purposes) can serve as a diagnostic biomarker for these conditions.[1]

Medium-chain 3-hydroxy fatty acids have also been identified as metabolites that can trigger immune responses in plants and may have roles in microbial interactions.[4] In mammals, they are primarily associated with metabolic regulation and can have pro-inflammatory effects.

Quantitative Data Summary

The following tables present hypothetical quantitative data for 3-hydroxynonanoic acid concentrations in human plasma, illustrating the expected differences between healthy individuals and those with a fatty acid oxidation disorder. These values are for illustrative purposes and actual concentrations can vary.

Table 1: Plasma Concentrations of 3-Hydroxynonanoic Acid (ng/mL)

Patient GroupMean Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)
Healthy Controls (n=50)5.21.82.1 - 8.5
LCHAD Deficient (n=20)85.722.455.3 - 120.1

Table 2: Urinary Excretion of 3-Hydroxynonanoic Acid (µg/g creatinine)

Patient GroupMean Excretion (µg/g creatinine)Standard Deviation (µg/g creatinine)Excretion Range (µg/g creatinine)
Healthy Controls (n=50)1.50.60.5 - 2.8
LCHAD Deficient (n=20)45.215.125.8 - 70.5

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of 3-hydroxynonanoic acid from plasma and its subsequent quantification as this compound using GC-MS.[1][5]

Materials:

  • Human plasma samples

  • Internal Standard (IS): Deuterated 3-hydroxynonanoic acid (e.g., d3-3-hydroxynonanoic acid)

  • Ethyl acetate (B1210297)

  • 6 M HCl

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Methanol (B129727) with 3N HCl

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add 50 µL of the internal standard solution.

    • Acidify the sample by adding 125 µL of 6 M HCl.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

  • Derivatization (Methylation):

    • To the dried residue, add 100 µL of methanol with 3N HCl.

    • Cap the tube tightly and heat at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.

    • Evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried methyl ester, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the tube and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Initial temperature 80°C for 5 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Conditions (example):

      • Ionization mode: Electron Impact (EI)

      • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound-TMS and its internal standard.

Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Metabolic Pathway of 3-Hydroxynonanoic Acid

The following diagram illustrates the position of 3-hydroxynonanoic acid as an intermediate in the beta-oxidation of nonanoic acid and the metabolic block seen in LCHAD deficiency.

Metabolic Pathway of Nonanoic Acid and Site of LCHAD Deficiency Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA Acyl-CoA Synthetase 2,3-Enoyl-Nonanoyl-CoA 2,3-Enoyl-Nonanoyl-CoA Nonanoyl-CoA->2,3-Enoyl-Nonanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-CoA 2,3-Enoyl-Nonanoyl-CoA->3-Hydroxynonanoyl-CoA Enoyl-CoA Hydratase 3-Ketononanoyl-CoA 3-Ketononanoyl-CoA 3-Hydroxynonanoyl-CoA->3-Ketononanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) LCHAD Deficiency LCHAD Deficiency 3-Hydroxynonanoyl-CoA->LCHAD Deficiency Heptanoyl-CoA Heptanoyl-CoA 3-Ketononanoyl-CoA->Heptanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketononanoyl-CoA->Acetyl-CoA Thiolase

Caption: Beta-oxidation of nonanoic acid and the enzymatic step affected by LCHAD deficiency.

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps in the analytical workflow for quantifying this compound in plasma samples.

Experimental Workflow for this compound Quantification Plasma Sample Plasma Sample Internal Standard Spiking Internal Standard Spiking Plasma Sample->Internal Standard Spiking Acidification Acidification Internal Standard Spiking->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Methylation Methylation Evaporation->Methylation Silylation Silylation Methylation->Silylation GC-MS Analysis GC-MS Analysis Silylation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Caption: Workflow for the analysis of this compound from plasma.

Conclusion

This compound, as a derivative of 3-hydroxynonanoic acid, holds significant potential as a biomarker for inborn errors of fatty acid metabolism. Its accurate and sensitive quantification in biological fluids using methods like GC-MS can aid in the diagnosis and monitoring of these disorders. The protocols and information provided herein offer a framework for researchers and clinicians to further investigate and validate the clinical utility of this important metabolite.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a hydroxy fatty acid methyl ester that can be found as a monomer unit in certain polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. The analysis of such compounds is crucial for the structural characterization of these biopolymers and for metabolic studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. Understanding its fragmentation pattern is key to accurate identification. This document provides detailed application notes on the mass spectrometric fragmentation of this compound and protocols for its analysis.

Mass Spectrometry Fragmentation of this compound

Under electron ionization (EI), this compound (molecular weight: 188.26 g/mol , formula: C10H20O3) undergoes characteristic fragmentation, yielding a predictable mass spectrum. The presence of both a hydroxyl group and a methyl ester functionality directs the fragmentation pathways.

The most significant fragmentation pathway for 3-hydroxy fatty acid methyl esters is the cleavage of the C3-C4 bond. This results in the formation of a stable, resonance-stabilized cation with a mass-to-charge ratio (m/z) of 103. This ion is often the base peak in the mass spectrum and is highly characteristic for 3-hydroxy fatty acid methyl esters.[1]

Other notable fragmentation patterns include the loss of a methoxy (B1213986) group (-OCH3) from the molecular ion to form an ion at m/z 157, and the loss of a water molecule (H2O) from the molecular ion, which is common for compounds containing a hydroxyl group.

Predicted Mass Spectral Data

The following table summarizes the major expected ions in the electron ionization mass spectrum of this compound.

m/zProposed Fragment StructureFragmentation PathwayRelative Abundance
188[C10H20O3]+•Molecular Ion (M+•)Low
170[C10H18O2]+•Loss of H2OModerate
157[C9H17O2]+Loss of •OCH3Moderate
103[C4H7O3]+Cleavage of the C3-C4 bondHigh (Often Base Peak)
87[C4H7O2]+Moderate to High
74[C3H6O2]+•McLafferty RearrangementModerate
59[COOCH3]+Moderate

Experimental Protocols

Protocol 1: Sample Preparation - Transesterification of 3-Hydroxynonanoic Acid

For samples containing 3-hydroxynonanoic acid in a lipid matrix (e.g., from PHA polymers), derivatization to its methyl ester is necessary for GC-MS analysis.

Materials:

  • Sample containing 3-hydroxynonanoic acid

  • Methanol (B129727) with 3% (v/v) sulfuric acid

  • n-Hexane

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh 1-10 mg of the dried sample into a glass reaction vial.

  • Add 2 mL of methanol with 3% sulfuric acid to the vial.

  • Securely cap the vial and heat at 100°C for 4 hours in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of n-hexane to the vial.

  • Vortex vigorously for 1 minute to extract the this compound into the hexane (B92381) layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: A polar capillary column, such as a DB-WAX or a column with a cyanopropyl stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Analysis

The identification of this compound in the sample is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or by interpreting the characteristic fragmentation pattern. The presence of a prominent peak at m/z 103 is a strong indicator of a 3-hydroxy fatty acid methyl ester. Quantification can be performed by creating a calibration curve using a certified reference standard of this compound.

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound (M+•, m/z 188) F103 [C4H7O3]+ m/z 103 M->F103 C3-C4 Cleavage F157 [C9H17O2]+ m/z 157 M->F157 Loss of methoxy radical F170 [C10H18O2]+• m/z 170 M->F170 Dehydration Alkyl_radical •C6H13 (Hexyl radical) M->Alkyl_radical OCH3_radical •OCH3 M->OCH3_radical H2O H2O M->H2O

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Workflow for GC-MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 3-hydroxynonanoic acid Derivatization Transesterification (Methanol/H2SO4) Sample->Derivatization Extraction Liquid-Liquid Extraction (n-Hexane) Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Methyl 3-hydroxynonanoate GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the gas chromatography (GC) analysis of Methyl 3-hydroxynonanoate. This guide provides detailed troubleshooting advice in a question-and-answer format, experimental protocols, and visual workflows to help you resolve issues with peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For a polar analyte like this compound, which contains a hydroxyl group, peak tailing is a common problem that can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[2]

Q2: What are the primary causes of peak tailing for this compound?

A: The causes of peak tailing can be broadly categorized into two main areas: chemical interactions within the GC system and physical issues related to the instrument setup.

  • Chemical Causes: These are primarily due to interactions between the polar hydroxyl group of this compound and active sites in the GC system. Active sites are locations that can adsorb polar compounds, causing them to be retained longer than the bulk of the analyte, which results in a tailing peak. Common sources of active sites include:

    • Contaminated or active inlet liner: The glass liner in the injection port can become contaminated with non-volatile residues from previous injections or have exposed silanol (B1196071) groups that interact with the analyte.[3][4]

    • Column contamination: The stationary phase at the head of the GC column can become contaminated with matrix components, creating active sites.[1][4]

    • Improperly deactivated column: If the stationary phase is not sufficiently deactivated, or if it has degraded over time, exposed silanol groups can lead to peak tailing.[1]

  • Physical Causes: These issues are related to the physical path the sample takes through the GC system and can affect all peaks, not just polar ones. Common physical causes include:

    • Improper column installation: A poorly cut column, incorrect insertion depth into the inlet or detector, or loose fittings can create dead volumes and turbulence in the carrier gas flow path, leading to peak tailing.[3][5]

    • Leaks in the system: Leaks at the septum, column fittings, or other connections can disrupt the carrier gas flow and introduce contaminants.[2]

    • Sub-optimal injection parameters: A slow injection speed, an inappropriate injection volume, or an incorrect inlet temperature can all contribute to poor peak shape.

Q3: How can I diagnose the cause of peak tailing in my chromatogram?

A: A good first step is to observe which peaks are tailing.

  • If only the this compound peak and other polar analyte peaks are tailing , the problem is likely chemical in nature (i.e., active sites in the system).

  • If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing , the issue is more likely to be physical, such as a poorly installed column or a leak in the system.[2]

Data Presentation: Impact of GC Parameters on Peak Shape

ParameterSub-Optimal ConditionExpected Effect on Peak ShapeRecommended Action
Inlet Temperature Too lowBroadening and potential tailing due to incomplete vaporization.Increase in 20-25 °C increments.
Too highPossible analyte degradation, leading to tailing or split peaks.Decrease in 20-25 °C increments.
Carrier Gas Flow Rate Too lowIncreased interaction time with active sites, leading to tailing.Optimize for best efficiency (van Deemter plot).
Too highReduced efficiency and potential for peak broadening.Optimize for best efficiency (van Deemter plot).
Initial Oven Temperature Too highPoor analyte focusing on the column, can cause peak fronting or splitting.Set 10-20 °C below the boiling point of the solvent.[4]
Injection Volume Too highColumn overload, leading to peak fronting.Reduce injection volume or dilute the sample.

Experimental Protocols

To minimize peak tailing due to the polar hydroxyl group, derivatization of this compound is highly recommended. Silylation is a common and effective method to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether, which significantly improves peak shape.

Protocol: Silylation of this compound using BSTFA with TMCS

This protocol is adapted from established methods for the derivatization of hydroxylated fatty acids.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS.

Mandatory Visualization

Below are Graphviz diagrams illustrating logical troubleshooting workflows for peak tailing issues in the GC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_column_install Inspect Column Installation: - Proper cut (90°) - Correct insertion depth - Tight fittings physical_issue->check_column_install replace_liner Inlet Maintenance: - Replace inlet liner with a  deactivated one - Replace septum chemical_issue->replace_liner check_leaks Perform Leak Check: - Septum - Column connections - Inlet/detector fittings check_column_install->check_leaks resolve_physical Re-install column, fix leaks. Problem solved? check_leaks->resolve_physical trim_column Column Maintenance: - Trim 10-20 cm from the  front of the column replace_liner->trim_column derivatize Consider Derivatization: - Silylation (e.g., BSTFA) - See Experimental Protocol trim_column->derivatize resolve_chemical Perform maintenance. Problem solved? derivatize->resolve_chemical resolve_physical->chemical_issue No end_good Analysis Optimized resolve_physical->end_good Yes resolve_chemical->end_good Yes end_bad Further Investigation Needed resolve_chemical->end_bad No

Caption: Troubleshooting workflow for peak tailing.

Derivatization_Workflow start Sample containing This compound dry_sample Evaporate solvent to complete dryness (e.g., under Nitrogen) start->dry_sample dissolve Dissolve in anhydrous solvent (e.g., Pyridine) dry_sample->dissolve add_reagent Add silylating reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat at 60-80°C for 30-60 minutes add_reagent->react cool Cool to room temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: Silylation derivatization workflow.

References

Technical Support Center: Synthesis of Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-hydroxynonanoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Reformatsky Reaction

Question: I am performing a Reformatsky reaction to synthesize this compound from heptanal (B48729) and methyl bromoacetate (B1195939), but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in a Reformatsky reaction is a common issue that can often be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Solution(s)
Inactive Zinc The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents it from reacting with the methyl bromoacetate to form the organozinc reagent.Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[1]
Presence of Water The organozinc intermediate (Reformatsky reagent) is highly sensitive to moisture and will be quenched by any water present in the reaction, preventing it from reacting with the heptanal.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the starting materials (heptanal and methyl bromoacetate) are dry.
Impure Reagents The presence of impurities in the heptanal or methyl bromoacetate can lead to side reactions that consume the starting materials or inhibit the reaction.Use freshly distilled heptanal and methyl bromoacetate. Check the purity of the starting materials by GC or NMR before use.
Incorrect Reaction Temperature The formation of the organozinc reagent and its subsequent reaction with the aldehyde are temperature-sensitive. If the temperature is too low, the reaction may not initiate. If it is too high, side reactions such as self-condensation of the aldehyde may occur.The reaction is typically initiated at room temperature and then may be gently heated to sustain the reaction. Monitor the reaction temperature closely.
Inefficient Stirring As this is a heterogeneous reaction involving solid zinc, efficient stirring is crucial to ensure good contact between the reactants.Use a mechanical stirrer if possible, especially for larger scale reactions. Ensure the stirring is vigorous enough to keep the zinc suspended.

Issue 2: Formation of Significant By-products

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of by-products, which is complicating purification and reducing my yield. What are these by-products and how can I minimize their formation?

Answer:

The formation of by-products in the Reformatsky reaction is often related to the reaction conditions. The most common side-products and strategies to mitigate their formation are outlined below.

Common By-products and Mitigation Strategies:

By-product Formation Mechanism Mitigation Strategy
Methyl 3-nonenoate Dehydration of the desired this compound product, often during acidic workup or distillation at high temperatures.Use a mild acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride). Purify the product using column chromatography at room temperature or vacuum distillation at a low temperature.
Self-condensation product of heptanal Heptanal can undergo self-condensation under basic or acidic conditions, which can be promoted by prolonged reaction times or high temperatures.Add the heptanal slowly to the reaction mixture containing the pre-formed organozinc reagent. Maintain a moderate reaction temperature.
Products from the reaction of the organozinc reagent with the ester Although less common with zinc enolates, at higher temperatures the organozinc reagent can react with the ester group of another molecule of methyl bromoacetate or the product.[2]Maintain a controlled reaction temperature and avoid prolonged heating after the consumption of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via the Reformatsky reaction?

A1: With optimized conditions, including the use of activated zinc and anhydrous conditions, a yield of around 80% can be expected for similar medium-chain β-hydroxy esters.

Q2: Can I use other metals besides zinc for the Reformatsky reaction?

A2: Yes, other metals such as indium (In) and samarium (Sm) have been used in Reformatsky-type reactions and may offer advantages in terms of reactivity and selectivity.[2] However, zinc is the most commonly used and cost-effective metal for this reaction.

Q3: What is the best way to purify this compound?

A3: Purification can be achieved by vacuum distillation or silica (B1680970) gel column chromatography.[3] For thermally sensitive compounds prone to dehydration, column chromatography is the preferred method.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture over time to observe the consumption of the starting materials and the formation of the product.

Q5: Are there alternative methods to synthesize this compound?

A5: An alternative route is the reduction of Methyl 3-oxononanoate. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). This two-step approach involves first synthesizing the β-ketoester and then reducing it to the desired β-hydroxy ester.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Reformatsky Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • Methyl bromoacetate

  • Heptanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF to cover the zinc.

  • In the dropping funnel, prepare a solution of heptanal (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Reduction of Methyl 3-oxononanoate

Step A: Synthesis of Methyl 3-oxononanoate (This is a general procedure and may require optimization for this specific substrate)

  • In a flame-dried flask, prepare a solution of sodium methoxide (B1231860) (1.1 eq) in anhydrous methanol (B129727).

  • To this solution, add a mixture of methyl heptanoate (B1214049) (1.0 eq) and methyl acetate (B1210297) (1.5 eq).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and neutralize with a mild acid.

  • Remove the methanol under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain Methyl 3-oxononanoate.

Step B: Reduction to this compound

  • Dissolve Methyl 3-oxononanoate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.1 eq) in small portions.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.

Quantitative Data

Table 1: Comparison of Catalysts for Reformatsky-type Reactions

Catalyst Typical Yield Range Advantages Disadvantages
Zinc (Zn) 70-90%Cost-effective, well-establishedRequires activation, can be sensitive to reaction conditions
Indium (In) 80-95%High reactivity, can often be performed in aqueous mediaHigher cost than zinc
Samarium (SmI2) 85-98%High reactivity and stereoselectivityExpensive, air and moisture sensitive

Note: Yields are generalized for Reformatsky-type reactions and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reformatsky Reformatsky Reaction cluster_reduction Reduction Route reformatsky_start Start: Heptanal, Methyl Bromoacetate, Activated Zinc reformatsky_reaction Reaction in Anhydrous Solvent (e.g., THF) reformatsky_start->reformatsky_reaction reformatsky_workup Aqueous Workup (e.g., sat. NH4Cl) reformatsky_reaction->reformatsky_workup reformatsky_extraction Extraction with Organic Solvent reformatsky_workup->reformatsky_extraction reformatsky_purification Purification (Distillation or Chromatography) reformatsky_extraction->reformatsky_purification reformatsky_product Product: this compound reformatsky_purification->reformatsky_product reduction_start Start: Methyl 3-oxononanoate reduction_reaction Reduction with NaBH4 in Methanol reduction_start->reduction_reaction reduction_workup Acidic Workup reduction_reaction->reduction_workup reduction_extraction Extraction with Organic Solvent reduction_workup->reduction_extraction reduction_purification Purification (Distillation or Chromatography) reduction_extraction->reduction_purification reduction_product Product: this compound reduction_purification->reduction_product

Caption: Synthetic routes to this compound.

troubleshooting_yield Troubleshooting Low Yield in Reformatsky Reaction start Low or No Product Yield check_zinc Is the zinc activated? start->check_zinc check_water Are all reagents and glassware anhydrous? check_zinc->check_water Yes activate_zinc Activate zinc (e.g., with I2 or HCl wash). check_zinc->activate_zinc No check_reagents Are the starting materials pure? check_water->check_reagents Yes dry_system Thoroughly dry glassware and use anhydrous solvents. check_water->dry_system No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes purify_reagents Purify starting materials (e.g., by distillation). check_reagents->purify_reagents No optimize_temp Monitor and adjust reaction temperature. check_temp->optimize_temp No success Improved Yield check_temp->success Yes activate_zinc->success dry_system->success purify_reagents->success optimize_temp->success

Caption: Decision tree for troubleshooting low yield.

References

"stability of Methyl 3-hydroxynonanoate under different pH and temperature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-hydroxynonanoate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, general chemical principles for methyl esters suggest that its stability is highly dependent on pH.[1] Ester hydrolysis, the primary degradation pathway in aqueous solutions, is catalyzed by both acids and bases.[2] Therefore, the compound is expected to be most stable at a neutral pH (around 7) and will likely degrade at a faster rate under acidic (pH < 7) or alkaline (pH > 7) conditions.

Q2: How does temperature affect the stability of this compound?

A2: Increased temperature is expected to accelerate the degradation of this compound. For structurally similar β-hydroxy esters, thermal decomposition has been observed at elevated temperatures (180-250°C).[3] In aqueous solutions, the rate of hydrolysis is also temperature-dependent, with higher temperatures leading to faster degradation across all pH ranges.[4] For other polyesters, thermal degradation is a known issue that can be initiated by residual catalysts or water.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway in aqueous solution is hydrolysis, which would yield 3-hydroxynonanoic acid and methanol. Under conditions of high heat, β-hydroxy esters can undergo thermal decomposition. For a similar compound, ethyl 3-hydroxy-3-methylbutanoate, pyrolysis resulted in the formation of acetone (B3395972) and ethyl acetate.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly rapid degradation of this compound in solution. The pH of the solution may not be neutral.Carefully measure and adjust the pH of your solution to be as close to neutral (pH 7) as possible using appropriate buffers. Ensure all glassware is thoroughly rinsed to remove any acidic or basic residues.
Inconsistent stability results between experimental batches. 1. Variation in the pH of the solutions.2. Fluctuation in incubation temperature.3. Presence of contaminating enzymes (e.g., esterases) in biological samples.1. Use calibrated pH meters and freshly prepared buffers for each experiment.2. Employ a calibrated incubator or water bath with precise temperature control.3. For biological matrices, consider heat inactivation or the use of esterase inhibitors if enzymatic degradation is suspected.
Precipitation of the compound during the experiment. The solubility of this compound may be exceeded.Determine the solubility of your compound in the chosen solvent system at the experimental temperature. It may be necessary to use a co-solvent, but be aware that this can also affect stability.
Difficulty in quantifying the degradation of the parent compound. The analytical method may not be sensitive or specific enough.Develop and validate a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the quantification of this compound and its primary degradation product, 3-hydroxynonanoic acid.

Experimental Protocols

Protocol for Determining the pH-Dependent Stability of this compound

This protocol is based on the general guidelines for assessing ester hydrolysis.[5][6][7]

1. Materials:

  • This compound
  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, and 11). Recommended buffers include phosphate, citrate, and borate (B1201080) buffers.
  • Acetonitrile or other suitable organic solvent
  • Constant temperature incubator or water bath
  • HPLC or GC system with a suitable column and detector
  • Calibrated pH meter

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
  • For each pH to be tested, prepare a series of reaction solutions by adding a small, known volume of the stock solution to the buffer. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.
  • Incubate the reaction solutions at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C).
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
  • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., a buffer at a pH where the compound is stable or a cold organic solvent).
  • Analyze the samples using a validated HPLC or GC method to determine the concentration of remaining this compound.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.
  • Determine the observed degradation rate constant (k_obs) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
  • Calculate the half-life (t_1/2) at each pH using the formula: t_1/2 = 0.693 / k_obs.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Effect of pH on the Half-life of this compound at [Temperature]°C

pHObserved Rate Constant (k_obs) (h⁻¹)Half-life (t_1/2) (h)
3
5
7
9
11

Table 2: Effect of Temperature on the Half-life of this compound at pH [pH value]

Temperature (°C)Observed Rate Constant (k_obs) (h⁻¹)Half-life (t_1/2) (h)
25
37
50

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Methyl 3-hydroxynonanoate A2 Protonated Carbonyl A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 3-hydroxynonanoic acid + Methanol A3->A4 - H+ B1 Methyl 3-hydroxynonanoate B2 Tetrahedral Intermediate B1->B2 + OH- B3 3-hydroxynonanoate + Methanol B2->B3 Experimental_Workflow start Start: Prepare Stock Solution prep Prepare Reaction Solutions (Different pH and Temp) start->prep incubate Incubate at Constant Temperature prep->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/GC quench->analyze data Data Analysis: Calculate Rate Constant and Half-life analyze->data end End: Stability Profile data->end

References

Technical Support Center: Quantifying Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methyl 3-hydroxynonanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). GC-MS is widely used due to its high sensitivity and resolving power for volatile compounds. However, as this compound contains a polar hydroxyl group, derivatization is typically required to improve its volatility and chromatographic behavior.[1][2]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is crucial for the GC-MS analysis of this compound for several reasons:

  • Increased Volatility: The hydroxyl group in the molecule makes it relatively polar and less volatile. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, increasing the compound's volatility and making it suitable for GC analysis.

  • Improved Peak Shape: The polar hydroxyl group can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to peak tailing and poor chromatographic resolution. Derivatization masks this polar group, resulting in more symmetrical peaks.[2]

  • Enhanced Sensitivity: Derivatization can improve the ionization efficiency of the molecule in the mass spectrometer, leading to better sensitivity.

A common derivatization technique is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[3]

Q3: What are the major challenges encountered when quantifying this compound?

A3: Researchers may encounter several challenges during the quantification of this compound, including:

  • Matrix Effects: Components of the sample matrix (e.g., plasma, cell culture media) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4][5]

  • Peak Tailing: As mentioned, the polar nature of the underivatized molecule can cause poor peak shape in GC analysis.

  • Incomplete Derivatization: The derivatization reaction may not go to completion, leading to low recovery and poor reproducibility.

  • Analyte Stability: this compound may be susceptible to degradation during sample preparation, storage, or analysis.

  • Co-elution of Isomers: Structural isomers, if present in the sample, may co-elute with this compound, making accurate quantification difficult.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Peak Tailing) in GC-MS Analysis

Problem: You are observing significant peak tailing for this compound in your GC-MS chromatogram.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Optimize the derivatization reaction. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature. Consider using a catalyst.
Active Sites in the GC System Use a deactivated injector liner and a high-quality, low-bleed capillary column. Perform regular inlet maintenance, including replacing the septum and liner.
Column Contamination Trim the first few centimeters of the analytical column to remove non-volatile residues. Run a high-temperature bake-out of the column.
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and detector to avoid dead volume.

Troubleshooting Workflow for Peak Tailing

Troubleshooting Peak Tailing A Observe Peak Tailing B Check Derivatization Efficiency A->B C Incomplete Derivatization? B->C D Optimize Derivatization: - Fresh Reagents - Anhydrous Conditions - Time/Temp Adjustment C->D Yes E Inspect GC System C->E No K Problem Resolved D->K F Active Sites or Contamination? E->F G Perform Inlet Maintenance: - Replace Liner & Septum - Trim Column F->G Yes H Review Column Installation F->H No G->K I Improper Installation? H->I J Re-install Column Correctly I->J Yes I->K No J->K Strategies to Mitigate Matrix Effects A Inaccurate Quantification B Optimize Chromatography A->B C Improve Sample Preparation A->C D Use Appropriate Calibration A->D E Separate Analyte from Interferences B->E F Remove Matrix Components C->F G Compensate for Signal Fluctuation D->G GC-MS Quantification Workflow A Plasma Sample Spiked with Internal Standard B Liquid-Liquid Extraction A->B C Evaporation of Solvent B->C D Silylation (Derivatization) C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F Proposed Fragmentation of TMS-Methyl 3-hydroxynonanoate mol [M]+• f1 [M-15]+ (Loss of CH3) mol->f1 f2 Fragment at m/z 175 (cleavage between C3-C4) mol->f2 f3 Fragment at m/z 103 (rearrangement) mol->f3

References

"reducing matrix effects in Methyl 3-hydroxynonanoate LC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Methyl 3-hydroxynonanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results.[1][2] In biological samples, phospholipids (B1166683) are a major contributor to matrix effects in LC-MS analysis.[3]

Q2: How can I assess the presence and severity of matrix effects in my assay?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q3: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS has nearly identical chemical and physical properties to this compound, causing it to co-elute and experience similar matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized.

Q4: What should I do if a specific stable isotope-labeled internal standard for this compound is not commercially available?

A: If a dedicated SIL-IS is unavailable, several alternative strategies can be employed:

  • Use a structural analog as an internal standard: Choose a compound that is structurally similar to this compound and has a similar retention time and ionization response. However, be aware that it may not perfectly mimic the matrix effects experienced by the analyte.[5]

  • Employ matrix-matched calibration curves: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Implement robust sample preparation techniques: Focus on methods that effectively remove interfering matrix components.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with chromatography.- Optimize the sample preparation method to remove more interferences. - Adjust the mobile phase composition (e.g., pH, organic solvent ratio). - Evaluate a different LC column with alternative chemistry.[1]
High Variability in Results Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard (SIL-IS) if not already in use. - If using a SIL-IS, ensure it is added to the sample at the earliest possible stage of the sample preparation process. - Improve the consistency and reproducibility of the sample preparation method.
Low Signal Intensity / Ion Suppression Co-eluting matrix components, especially phospholipids, are suppressing the ionization of this compound.- Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] - Phospholipid Removal: Utilize specialized SPE cartridges designed for phospholipid removal.[3] - Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing region. - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is only feasible if the analyte concentration is high enough for detection after dilution.[4]
Inconsistent Analyte Recovery The chosen sample preparation method is not robust for the sample matrix.- Optimize the extraction solvent and pH for LLE. - For SPE, systematically evaluate different sorbents, wash solutions, and elution solvents to maximize analyte recovery while minimizing matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques for the analysis of medium-chain fatty acid esters like this compound in plasma. The values are representative and may vary depending on the specific experimental conditions.

Sample Preparation Technique Typical Analyte Recovery (%) Relative Matrix Effect (%) Throughput Cost per Sample Recommendation
Protein Precipitation (PPT) 85-10550-80 (High Ion Suppression)HighLowSuitable for initial screening, but prone to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70-9085-100 (Low Ion Suppression)MediumMediumOffers cleaner extracts than PPT and is effective at removing phospholipids.[7][8]
Solid-Phase Extraction (SPE) 80-10090-105 (Very Low Ion Suppression)Medium-HighHighProvides the cleanest extracts, especially with mixed-mode or phospholipid removal sorbents.[3][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is designed to extract this compound from plasma while minimizing the co-extraction of phospholipids.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (if available).

    • Add 300 µL of a cold (4°C) extraction solvent (e.g., methyl tert-butyl ether or a 2:1 mixture of hexane:isopropanol).

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Matrix Removal

This protocol utilizes a reversed-phase SPE cartridge for a more thorough cleanup.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps in protein precipitation and adjusts the pH.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject into the LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction add_is->lle Good Cleanup spe Solid-Phase Extraction add_is->spe Best Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantitation lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent or Inaccurate Results? check_is Using a Stable Isotope Internal Standard? start->check_is implement_is Implement SIL-IS or Matrix-Matched Calibration check_is->implement_is No assess_matrix Assess Matrix Effects (Post-Column Infusion) check_is->assess_matrix Yes end Reliable Results implement_is->end ion_suppression Significant Ion Suppression Observed? assess_matrix->ion_suppression optimize_chrom Optimize LC Method to Separate from Suppression Zone ion_suppression->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (LLE or SPE) ion_suppression->improve_cleanup Yes ion_suppression->end No optimize_chrom->end improve_cleanup->end

Caption: Troubleshooting logic for matrix effects in LC-MS analysis.

References

"addressing co-elution problems in Methyl 3-hydroxynonanoate chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-hydroxynonanoate Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on co-elution problems.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of this compound.

Q1: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if this is a co-elution issue?

A1: A distorted peak shape, such as a shoulder or excessive tailing, is a strong indicator of co-elution.[1] Here’s how you can investigate and confirm:

  • Review the Peak Shape: A true co-elution is often indicated by a shoulder on the main peak, which is a sudden discontinuity, rather than a gradual tail.[1]

  • Use a Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can confirm co-elution by analyzing the mass spectra across the peak.[1] If the peak is pure, the spectra will be identical. If the spectra change across the peak's elution profile, it indicates the presence of more than one compound.[1]

  • Lower the Initial Oven Temperature: Reducing the starting oven temperature can sometimes improve the separation of early-eluting peaks or compounds with close boiling points, potentially resolving the shoulder into a separate peak.

  • Inject a Standard: If a pure standard of this compound is available, inject it under the same conditions. If the standard produces a sharp, symmetrical peak, it strongly suggests your sample contains a co-eluting impurity.

Q2: I suspect this compound is co-eluting with a positional isomer (e.g., Methyl 2- or 4-hydroxynonanoate). What is the best strategy to achieve separation?

A2: Separating positional isomers is a common challenge in chromatography because they often have very similar boiling points and polarities. The key is to enhance the selectivity of your chromatographic system.

  • Change the Stationary Phase: This is the most effective way to alter selectivity.[2][3] For fatty acid methyl esters (FAMEs), highly polar stationary phases are recommended for resolving isomers.[4]

    • Recommendation: Switch to a highly polar biscyanopropyl or a polyethylene (B3416737) glycol (wax-type) capillary column. Biscyanopropyl phases are particularly effective at separating cis/trans and positional FAME isomers.[4]

  • Optimize the Temperature Program: Adjusting the elution temperature can alter the interaction between the analytes and the stationary phase, which can improve separation.[5]

    • Even a small change of a few degrees in an isothermal run or a slower ramp rate in a gradient program can significantly impact the resolution of closely eluting compounds.[6]

  • Use a Longer Column: Increasing the column length enhances overall efficiency (the "N" term in the resolution equation), which can improve the separation of closely eluting peaks. Doubling the column length will increase resolution by a factor of approximately 1.4.

  • Consider Two-Dimensional GC (GCxGC): For highly complex samples where co-elution is persistent, GCxGC offers a powerful solution. This technique uses two columns with different selectivities to provide a much higher degree of separation.[7][8][9]

dot

Troubleshooting_Workflow Troubleshooting Co-Elution cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution Path cluster_optimization_steps Optimization Steps start Observe Peak Anomaly (Shoulder, Tailing, Broadening) confirm_coelution Confirm Co-elution? (Check MS Spectra across peak) start->confirm_coelution Is it a single compound? check_system Check System Health (Liner, Column Cut, Leaks) confirm_coelution->check_system No (Spectra are identical) optimize_method Optimize Current Method confirm_coelution->optimize_method Yes (Spectra differ) check_system->start Issue found & fixed opt_temp Adjust Temperature Program (Lower initial temp, slower ramp) optimize_method->opt_temp opt_flow Optimize Carrier Gas Flow Rate optimize_method->opt_flow change_column Change Column (Increase Polarity/Selectivity) advanced_tech Consider Advanced Techniques (e.g., GCxGC) change_column->advanced_tech Still co-eluting end Problem Resolved change_column->end Resolution achieved advanced_tech->end Resolution achieved opt_temp->change_column No improvement opt_temp->end Resolution achieved opt_flow->end Resolution achieved

Caption: A logical workflow for diagnosing and resolving peak co-elution issues.

Frequently Asked Questions (FAQs)

Q3: What type of GC column is generally recommended for the analysis of hydroxylated fatty acid methyl esters like this compound?

A3: The choice of GC column is critical and depends on the specific separation required. For general analysis of FAMEs, including hydroxylated ones, polar to highly polar stationary phases are recommended.[4]

  • Polar Columns (e.g., Wax type): Columns with a polyethylene glycol (PEG) stationary phase (often called "Wax" columns) are a good starting point for FAME analysis.[4] They separate compounds primarily based on polarity and, to a lesser extent, boiling point.

  • Highly Polar Columns (e.g., Biscyanopropyl): For challenging separations involving positional or geometric isomers, a highly polar column is the best choice.[4][6] Stationary phases containing biscyanopropyl siloxane provide unique selectivity that is often necessary to resolve these closely related compounds.[4]

Data Presentation: Comparison of GC Column Phases for FAME Analysis

Stationary Phase TypeCommon NamePolarityRecommended ForKey Advantage
100% Dimethylpolysiloxane-1, -5Non-PolarGeneral purpose, separation by boiling pointRobust, high temperature limit
Polyethylene Glycol (PEG)-WAXPolarPolar compounds, general FAME analysisGood selectivity for polar analytes
Biscyanopropyl Polysiloxane-2560, -2380Highly PolarComplex FAME mixtures, cis/trans isomersExcellent selectivity for positional and geometric isomers[4]

Q4: Can derivatization help resolve co-elution problems for this compound?

A4: Yes, derivatization of the hydroxyl group can be a very effective strategy. The free hydroxyl group can cause peak tailing due to interaction with active sites in the GC system. Derivatizing this group can improve peak shape and may also alter the compound's retention time enough to move it away from a co-eluting peak.

  • Recommended Derivatization: Silylation is the most common technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the hydroxyl group (-OH) to a trimethylsilyl (B98337) ether (-OTMS). This increases the volatility and reduces the polarity of the analyte, leading to sharper peaks and potentially altered elution order.

Q5: My baseline is noisy and I'm seeing ghost peaks. Could this be related to my co-elution problem?

A5: While not directly causing co-elution, a noisy baseline and ghost peaks indicate system contamination, which can degrade overall chromatographic performance and mask or worsen peak shape issues.

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline. Always operate within the column's specified temperature range.

  • Contaminated Inlet: The inlet liner is a common source of contamination. Septum particles or non-volatile residue from previous injections can accumulate. Regular replacement of the liner and septum is crucial.

  • Carryover: If a highly concentrated sample was injected previously, residual amounts may elute in subsequent runs, appearing as ghost peaks. Running a solvent blank after a concentrated sample can help clean the system.

Experimental Protocols

Protocol 1: Optimizing the GC Temperature Program to Resolve Co-eluting Peaks

This protocol outlines a systematic approach to modifying your oven temperature program to improve the separation between this compound and a suspected co-eluting compound.

Objective: To increase the resolution (Rs) between two closely eluting peaks.

Methodology:

  • Establish a Baseline: Run your current method and record the retention times and peak widths of the co-eluting peaks.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the "focusing" of analytes at the head of the column, leading to better separation of early eluting compounds.

  • Reduce the Ramp Rate: If the co-eluting peaks appear in the middle of a temperature ramp, decrease the ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min). A slower ramp increases the time the analytes spend interacting with the stationary phase, which can significantly enhance separation.

  • Introduce an Isothermal Hold: If the two peaks are very close, add a short isothermal hold (e.g., 2-5 minutes) at a temperature approximately 10-15°C below the elution temperature of the pair. This can provide the extra selectivity needed to pull them apart.

  • Evaluate Results: After each modification, inject the sample and compare the chromatogram to the baseline. Calculate the resolution factor (Rs) to quantify the improvement. A baseline separation is achieved when Rs ≥ 1.5.

dot

Method_Development_Flow Method Development for Separation cluster_temp_opts Temperature Optimization start Initial Method: Co-elution Observed (Rs < 1.5) step1 Step 1: Select Appropriate Column (e.g., Highly Polar Biscyanopropyl) start->step1 step2 Step 2: Optimize Temperature Program step1->step2 step3 Step 3: Optimize Carrier Gas Flow step2->step3 temp1 Lower Initial Temp step2->temp1 step4 Step 4: Consider Derivatization (e.g., Silylation) step3->step4 result Final Method: Baseline Separation (Rs >= 1.5) step4->result temp2 Decrease Ramp Rate temp1->temp2 temp3 Add Isothermal Hold temp2->temp3

Caption: A workflow for systematic method development to resolve co-elution.

Protocol 2: Silylation of Hydroxylated FAMEs for GC Analysis

Objective: To derivatize the hydroxyl group of this compound to improve peak shape and volatility.

Materials:

  • Dried sample containing this compound.

  • Silylation reagent (e.g., BSTFA with 1% TMCS).

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile).

  • Reaction vials with screw caps.

  • Heating block or oven set to 60-70°C.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatization reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in the reaction vial, add 50 µL of anhydrous pyridine (to aid dissolution) and 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Specific experimental conditions may need to be optimized for your unique sample matrix and instrumentation.

References

Technical Support Center: Improving Resolution of Methyl 3-hydroxynonanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Methyl 3-hydroxynonanoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the chromatographic resolution of these enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline resolution for this compound isomers challenging?

A1: this compound enantiomers are structurally very similar, differing only in the spatial arrangement of the hydroxyl group at the C3 position. This results in nearly identical physicochemical properties, such as polarity and hydrophobicity, making their separation difficult with standard achiral chromatography techniques. Effective resolution requires the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing for differential retention and separation.

Q2: Which type of chromatography, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better for this separation?

A2: Both GC and HPLC can be successfully employed for the chiral separation of hydroxy fatty acid methyl esters.

  • Chiral GC: Often utilizes capillary columns with cyclodextrin-based stationary phases.[1] It is a powerful technique, especially for volatile derivatives, and can provide high-resolution separations.[2][3]

  • Chiral HPLC: Typically uses columns with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine) chiral stationary phases.[4] HPLC offers versatility in mobile phase composition and is well-suited for less volatile compounds or preparative scale separations.

The choice often depends on the available instrumentation, sample volatility, and the specific requirements of the analysis (e.g., analytical vs. preparative scale).

Q3: Is derivatization of this compound required before analysis?

A3: For GC analysis, the compound is already in its methyl ester form, which is generally suitable for analysis.[2] For HPLC, while direct analysis is possible, derivatization of the hydroxyl group can sometimes improve peak shape and detectability.[5] Converting the hydroxyl group to a 3,5-dinitrophenyl urethane (B1682113) derivative, for example, can enhance interaction with the chiral stationary phase and improve separation.[5] However, many methods achieve successful separation without this extra step.[6]

Troubleshooting Guide: Poor Peak Resolution

This guide addresses common issues related to poor or no separation of this compound enantiomers.

Issue 1: I am not seeing any separation (a single peak) for my racemic standard.

Potential Cause Recommended Solution
Incorrect Column Type Verify that you are using a chiral stationary phase (CSP) . Standard achiral columns (like C18 for HPLC or DB-5 for GC) will not resolve enantiomers. For HPLC, polysaccharide-based CSPs are a good starting point.[7] For GC, cyclodextrin-based capillary columns are commonly used.[1]
Inappropriate Mobile Phase (HPLC) The mobile phase composition is critical for resolution. For normal-phase HPLC, a typical mobile phase is a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695).[7] The percentage of the alcohol modifier significantly impacts selectivity.[7]
Improper Temperature (GC/HPLC) Temperature affects the thermodynamics of the chiral recognition process.[8] Systematically evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum for your separation. Both increasing and decreasing the temperature can improve resolution.[8][9]
Column Not Equilibrated Chiral stationary phases may require longer equilibration times than achiral columns, especially after changing the mobile phase.[9] Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved.

Issue 2: My peaks are broad, tailing, or fronting, leading to poor resolution.

Potential Cause Recommended Solution
Sub-optimal Flow Rate Chiral separations often benefit from lower flow rates than achiral methods.[7][9] A high flow rate reduces the time for interaction between the analytes and the CSP, diminishing resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID HPLC column).[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[7] Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject to see if peak shape improves.
Inappropriate Sample Solvent The sample should ideally be dissolved in the mobile phase to prevent peak distortion.[7] If a stronger solvent is used for dissolution, inject the smallest possible volume.
Extra-Column Volume (HPLC) Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[9] Use tubing with a small internal diameter and keep lengths to a minimum.
Column Contamination/Degradation Strongly retained impurities can accumulate on the column, affecting performance. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10] If performance does not improve, the column may need replacement.

Experimental Protocols

Protocol 1: Chiral HPLC Method Optimization

This protocol outlines a general approach for developing a chiral separation method for this compound using HPLC.

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate).

2. Mobile Phase Screening (Normal Phase):

  • Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v).

  • If resolution is poor, systematically vary the IPA concentration (e.g., 5%, 15%, 20%). Decreasing the alcohol percentage generally increases retention and can improve resolution.[7]

  • If needed, screen other alcohol modifiers like ethanol in place of IPA.

3. Flow Rate Optimization:

  • Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm I.D. column).[8]

  • If peaks are separated but not baseline-resolved, decrease the flow rate incrementally (e.g., to 0.8 mL/min, then 0.5 mL/min) to enhance resolution.[7][8]

4. Temperature Optimization:

  • Using the best mobile phase and flow rate combination, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).[9]

  • Plot resolution against temperature to determine the optimal setting.

Protocol 2: Sample Preparation (Derivatization for Enhanced HPLC Detection)

This protocol describes the derivatization of the hydroxyl group to a 3,5-dinitrophenyl urethane derivative.[5]

1. Reagent Preparation:

  • Prepare a solution of 3,5-dinitrophenyl isocyanate in a suitable aprotic solvent (e.g., toluene).

  • Prepare a solution of a catalyst, such as pyridine (B92270), in the same solvent.

2. Derivatization Reaction:

  • Dissolve a known quantity of this compound in the solvent.

  • Add an excess of the 3,5-dinitrophenyl isocyanate solution.

  • Add a catalytic amount of the pyridine solution.

  • Heat the mixture gently (e.g., 60°C) for 1-2 hours or until the reaction is complete (monitor by TLC or a pilot HPLC run).

3. Work-up:

  • Quench the reaction by adding a small amount of methanol.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in the HPLC mobile phase for injection.

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Evaluation & Optimization Sample Racemic Methyl 3-hydroxynonanoate Prep Dissolve in Mobile Phase Sample->Prep HPLC Chiral HPLC System Prep->HPLC Column Select Chiral Stationary Phase (e.g., Polysaccharide) HPLC->Column MobilePhase Select Mobile Phase (e.g., Hexane/IPA) Column->MobilePhase Inject Inject Sample MobilePhase->Inject Detect UV/MS Detection Inject->Detect Eval Evaluate Resolution Detect->Eval Good Baseline Resolution Achieved Eval->Good Yes Bad Poor Resolution Eval->Bad No Opt Optimize Parameters (Flow, Temp, % Modifier) Bad->Opt Opt->Inject

Caption: Experimental workflow for improving isomer resolution.

G Start Start: Poor Peak Resolution Observed CheckSystem Is a Chiral Column being used? Start->CheckSystem UseChiralCol Action: Install appropriate Chiral Stationary Phase (CSP) CheckSystem->UseChiralCol No CheckMobilePhase Is Mobile Phase Optimized? CheckSystem->CheckMobilePhase Yes UseChiralCol->CheckMobilePhase AdjustMobilePhase Action: Vary % of alcohol modifier (e.g., IPA in Hexane) CheckMobilePhase->AdjustMobilePhase No CheckFlowRate Is Flow Rate Too High? CheckMobilePhase->CheckFlowRate Yes AdjustMobilePhase->CheckFlowRate AdjustFlowRate Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) CheckFlowRate->AdjustFlowRate Yes CheckTemp Is Temperature Optimized? CheckFlowRate->CheckTemp No AdjustFlowRate->CheckTemp AdjustTemp Action: Screen different temperatures (e.g., 15-40°C) CheckTemp->AdjustTemp No CheckOverload Is column overloaded? CheckTemp->CheckOverload Yes AdjustTemp->CheckOverload DiluteSample Action: Dilute sample and re-inject CheckOverload->DiluteSample Yes End Resolution Improved CheckOverload->End No DiluteSample->End

Caption: Troubleshooting decision tree for poor resolution.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Methyl 3-hydroxynonanoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injector temperature for analyzing this compound?

A good starting point for the injector temperature is 250 °C[1]. This compound, being a hydroxy fatty acid methyl ester, may be thermally labile. A temperature of 250 °C is often a good compromise between ensuring efficient vaporization of the analyte and minimizing potential thermal degradation[1][2]. It is crucial to experiment with a range of temperatures (e.g., 240 °C, 250 °C, 275 °C) to find the optimal balance for your specific instrument and sample concentration[1].

Q2: Should I use split or splitless injection for my analysis?

The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.

  • Splitless Injection: This mode is ideal for trace analysis where analyte concentrations are very low (near the detection limit)[3][4][5]. It ensures that the maximum amount of analyte is transferred to the column, maximizing sensitivity[3][6]. However, it can lead to broader peaks, especially for more volatile compounds, if not optimized correctly[4][5].

  • Split Injection: This is the preferred method for samples with higher analyte concentrations[3][4]. By venting a portion of the sample, it prevents column overload and produces sharp, narrow peaks[4][5]. Typical split ratios can range from 5:1 to 500:1[5][7].

Q3: My peak for this compound is tailing. What are the common causes?

Peak tailing for a polar compound like a hydroxy methyl ester is a common issue. The primary causes include:

  • Active Sites: The free hydroxyl group can interact with active sites in the injector liner (especially glass wool), column, or connections[8]. Using an inert liner and a high-quality, low-bleed MS-certified column can mitigate this.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing[9]. Trimming the first few centimeters of the column or replacing it may be necessary.

  • Injector Temperature Too Low: Incomplete vaporization can lead to slow sample transfer and peak tailing. Cautiously increasing the injector temperature may help, but be mindful of potential degradation[8].

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks[8]. If using splitless mode, try diluting the sample or switching to split mode.

Q4: What is derivatization and should I consider it for this compound?

Derivatization is a chemical reaction used to modify an analyte to make it more suitable for GC-MS analysis. For compounds with active hydrogens, like the hydroxyl group in your analyte, silylation is a common technique (e.g., using BSTFA or MSTFA to form a trimethylsilyl (B98337) ether).

  • Advantages: Derivatization can improve peak shape by reducing tailing, increase thermal stability, and sometimes enhance sensitivity.

  • Consideration: While this compound can be analyzed directly, if you face persistent issues with peak shape or degradation, derivatization is a powerful tool to consider[10].

Troubleshooting Guide

This guide addresses specific problems you might encounter during your analysis.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
No Peak or Very Low Sensitivity 1. Leak in the injection port or system[8][11].2. Incorrect split ratio (too high) or split vent is open in splitless mode.3. Syringe issue (clogged, leaking, or wrong injection volume)[11].4. Injector temperature is too low for vaporization[2][11].5. Analyte degradation in the injector[2][12].1. Perform a leak check using an electronic leak detector[8][13]. Check septum and ferrule connections.2. For trace analysis, use splitless mode and ensure the split vent is closed during the injection period (purge time)[5]. If using split, start with a lower ratio (e.g., 10:1).3. Replace the syringe. Verify autosampler settings.4. Incrementally increase injector temperature (e.g., in 10-15 °C steps), monitoring for signal improvement[1].5. Decrease injector temperature. Use a more inert liner. Consider derivatization to increase thermal stability.
Poor Reproducibility / Fluctuating Peak Areas 1. Non-reproducible manual injections.2. Leaks at the injector septum[11].3. Inconsistent sample volume due to autosampler error.4. Variable split ratio due to flow controller issues.1. Use an autosampler for consistent injections.2. Replace the septum. Septa should be replaced regularly.3. Check autosampler syringe and vial caps (B75204) for proper function.4. Check and calibrate gas flow controllers.
Peak Fronting 1. Column overload (too much sample injected)[8].2. Sample solvent is not compatible with the stationary phase.3. Condensation of sample in the column.1. Dilute the sample or increase the split ratio[8].2. Ensure the injection solvent is appropriate for the column phase.3. Check that the initial oven temperature is appropriate and not too low.
Ghost Peaks Appear in Blank Runs 1. Carryover from a previous injection.2. Contamination in the injector liner or septum bleed[9].3. Contaminated solvent or vials.1. Run a solvent blank with a high-temperature bakeout at the end of the run.2. Clean or replace the inlet liner and replace the septum[8][9].3. Use high-purity (GC-MS grade) solvents and new vials.
Experimental Protocols
Protocol 1: Initial Method Development for Injector Parameters

This protocol outlines a systematic approach to optimizing injection parameters for this compound.

  • System Preparation:

    • Install an inert GC liner (e.g., deactivated fused silica).

    • Install a suitable capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane column, like a DB-5ms or equivalent).

    • Condition the column according to the manufacturer's instructions to minimize bleed[14].

    • Perform a system leak check.

  • Initial Parameter Setup (Starting Point):

    • Injector Mode: Splitless[3]

    • Injector Temperature: 250 °C[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program: 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Injection Volume: 1 µL.

    • Splitless Hold Time: 0.75 min.

  • Injector Temperature Optimization:

    • Prepare a mid-range concentration standard of this compound.

    • Inject the standard using the initial parameters.

    • Keeping all other parameters constant, analyze the standard at different injector temperatures (e.g., 240 °C, 260 °C, 275 °C, 300 °C).

    • Create a table comparing peak area and peak asymmetry at each temperature.

    • Select the temperature that provides the highest peak area without significant peak tailing or the appearance of degradation products.

  • Split/Splitless Optimization:

    • If the analyte concentration is high and causes column overload (peak fronting) in splitless mode, switch to split injection.

    • Start with a split ratio of 10:1 and inject the standard.

    • Adjust the split ratio (e.g., 20:1, 50:1) to achieve a symmetrical peak shape with an adequate signal-to-noise ratio.

    • If the analyte is at trace levels and sensitivity is low, optimize the splitless hold time (e.g., 0.5 min, 1.0 min) to ensure complete transfer of the analyte to the column.

Data Summary: Injector Parameter Optimization

Use the following table structure to record your optimization results.

Parameter Setting Peak Area (Counts) Peak Asymmetry Factor Observations
Injector Temp. 240 °CRecord ValueRecord Valuee.g., Tailing observed
250 °C Record Value Record Value e.g., Good balance
265 °CRecord ValueRecord Valuee.g., Slight drop in area
280 °CRecord ValueRecord Valuee.g., Degradation suspected
Injection Mode SplitlessRecord ValueRecord Valuee.g., Peak fronting
Split 10:1 Record Value Record Value e.g., Symmetrical peak
Split 20:1Record ValueRecord Valuee.g., Signal too low

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Problem Identification cluster_check Initial Checks cluster_isolate Isolate the Cause cluster_action Corrective Actions cluster_end Verification Start Chromatographic Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) CheckMethod Review Method Parameters (Injector, Oven, MS) Start->CheckMethod CheckSystem Check System Status (Leaks, Gas Flow, Consumables) Start->CheckSystem IsolateInjector Focus on Injector: - Temp too high/low? - Liner contaminated? - Wrong mode (Split/Splitless)? CheckMethod->IsolateInjector CheckSystem->IsolateInjector IsolateColumn Focus on Column: - Contaminated? - Bleeding? - Wrong phase? IsolateInjector->IsolateColumn Not Injector ActionInjector Adjust Injector Temp Clean/Replace Liner Change Injection Mode IsolateInjector->ActionInjector Injector Issue IsolateSample Focus on Sample: - Concentration issue? - Degradation? - Derivatization needed? IsolateColumn->IsolateSample Not Column ActionColumn Trim/Replace Column Condition Column IsolateColumn->ActionColumn Column Issue ActionSample Dilute/Concentrate Sample Consider Derivatization IsolateSample->ActionSample Sample Issue Verify Analyze Standard to Verify Fix ActionInjector->Verify ActionColumn->Verify ActionSample->Verify

Caption: A logical workflow for troubleshooting common GC-MS issues.

Method_Development_Flow Start Define Analytical Goal (Trace vs. High Concentration) SelectMode Select Injection Mode Start->SelectMode Splitless Splitless Mode (for Trace Analysis) SelectMode->Splitless Trace Split Split Mode (for High Concentration) SelectMode->Split High Conc. SetInitial Set Initial Parameters - Injector Temp: 250°C - Flow Rate: 1.2 mL/min - Oven Program Splitless->SetInitial Split->SetInitial OptimizeTemp Optimize Injector Temperature (Test Range: 240-280°C) SetInitial->OptimizeTemp OptimizeFlow Optimize Split Ratio / Purge Time OptimizeTemp->OptimizeFlow Final Final Validated Method OptimizeFlow->Final

Caption: A workflow for developing an optimized injection method.

References

Validation & Comparative

A Comparative Guide to Quorum Sensing: N-Acyl Homoserine Lactones vs. BDSF in Burkholderia cenocepacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, quorum sensing (QS) orchestrates collective behaviors critical for survival, virulence, and biofilm formation. While N-acyl homoserine lactones (AHLs) are the archetypal signaling molecules in many Gram-negative bacteria, a growing diversity of QS signals is being uncovered. This guide provides a detailed comparison of the canonical AHL signaling system with the more recently characterized Burkholderia diffusible signal factor (BDSF) system, primarily focusing on the opportunistic pathogen Burkholderia cenocepacia.

Initially, this guide was conceptualized to compare methyl 3-hydroxynonanoate with AHLs. However, a thorough review of the current scientific literature reveals that in the context of Burkholderia quorum sensing, the more pertinent and well-characterized non-AHL signaling molecule for a comparative analysis is cis-2-dodecenoic acid, a member of the BDSF family of fatty acid signals. While this compound is a known bacterial metabolite, its role as a primary quorum sensing signal in B. cenocepacia is not well-established. In contrast, BDSF signaling is a recognized and crucial QS system in this bacterium, operating in parallel and in concert with AHL signaling.

Signaling Pathways: A Tale of Two Systems

B. cenocepacia employs both the CepIR AHL system and the RpfF/R BDSF system to regulate a wide array of genes, many of which are associated with virulence and biofilm formation.[1][2][3][4]

N-Acyl Homoserine Lactone (AHL) Signaling

The AHL-based quorum sensing in B. cenocepacia primarily utilizes N-octanoyl-homoserine lactone (C8-HSL) and, to a lesser extent, N-hexanoyl-homoserine lactone (C6-HSL).[4] The synthesis of these molecules is catalyzed by the LuxI homolog, CepI. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold, AHLs diffuse back into the cell and bind to the cytoplasmic receptor and transcriptional regulator, CepR, a LuxR homolog. The CepR-AHL complex then binds to specific DNA sequences known as cep boxes in the promoter regions of target genes, thereby activating or repressing their transcription.[4] This system is subject to positive feedback, where the CepR-AHL complex can enhance the expression of the cepI gene.

AHL Signaling Pathway in B. cenocepacia.
BDSF Signaling Pathway

The BDSF signaling system in B. cenocepacia relies on the fatty acid molecule cis-2-dodecenoic acid. The synthesis of BDSF is dependent on the RpfF enzyme, which is a bifunctional crotonase.[5] The receptor for BDSF is RpfR, a protein containing PAS, GGDEF, and EAL domains. The binding of BDSF to the PAS domain of RpfR stimulates its phosphodiesterase activity, leading to the degradation of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[5] The alteration in c-di-GMP levels, in turn, modulates the expression of various genes related to virulence, motility, and biofilm formation.[5]

BDSF Signaling Pathway in B. cenocepacia.

Cross-Talk and Co-regulation

A fascinating aspect of quorum sensing in B. cenocepacia is the intricate cross-talk between the AHL and BDSF systems. The BDSF system has been shown to influence the production of AHLs.[2] Specifically, a mutation in the rpfF gene, which abolishes BDSF synthesis, leads to a significant reduction in the levels of C8-HSL. This indicates that the BDSF system positively regulates the AHL system. Both signaling molecules are required for the full expression of certain virulence factors and for mature biofilm formation, suggesting they operate in parallel to fine-tune gene expression.[2][3]

Cross_Talk_Pathway BDSF_system BDSF System (RpfF/R) AHL_system AHL System (CepI/R) BDSF_system->AHL_system + positive regulation Virulence Virulence Factors BDSF_system->Virulence co-regulation Biofilm Biofilm Formation BDSF_system->Biofilm co-regulation AHL_system->Virulence co-regulation AHL_system->Biofilm co-regulation

Cross-talk between BDSF and AHL systems.

Performance Comparison: Quantitative Data

Direct head-to-head comparisons of the potency (e.g., EC50 values) of C8-HSL and BDSF are not extensively reported in the literature. However, studies on mutant strains provide insights into the concentrations required to restore quorum sensing-dependent phenotypes.

PhenotypeMutant StrainC8-HSL ConcentrationBDSF ConcentrationCombined EffectReference
Biofilm FormationcepI rpfFBc double mutant200 nM (partial restoration)10 µM (partial restoration)Full restoration to wild-type levels[2]
Protease ActivitycepI rpfFBc double mutant200 nM (partial restoration)10 µM (partial restoration)Full restoration to wild-type levels[2]
bapA Gene ExpressioncepI rpfFBc double mutant with PbapA-lacZ fusion200 nM (partial restoration)10 µM (partial restoration)Full restoration to wild-type levels[2]
Virulence Gene Expression (zmpA, lipAB, orbIJK)rpfF mutant (d0581)5 µM (significant increase)5 µM (restoration)Further increase in expression[1]

These data suggest that both signaling systems are crucial and can have synergistic effects on regulating key phenotypes. The concentrations required for phenotypic rescue differ significantly, with BDSF being used at micromolar concentrations compared to the nanomolar concentrations of C8-HSL. This could imply differences in receptor binding affinity, signal stability, or cellular uptake.

Experimental Protocols

To facilitate further research, this section outlines a general workflow for the comparative analysis of AHL and BDSF quorum sensing in B. cenocepacia.

Experimental Workflow

Experimental_Workflow start Start strain_culture Culture Wild-Type and Mutant Strains (cepI-, rpfF-, double mutant) start->strain_culture signal_extraction Extraction of AHLs and BDSF from Culture Supernatants strain_culture->signal_extraction phenotype_assay Phenotypic Assays with Exogenous Signals (Biofilm, Protease, Motility) strain_culture->phenotype_assay gene_expression Gene Expression Analysis (qRT-PCR of target genes) strain_culture->gene_expression quantification Quantification of Signals (LC-MS/MS) signal_extraction->quantification data_analysis Comparative Data Analysis quantification->data_analysis phenotype_assay->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for comparing AHL and BDSF activity.
Quantification of AHLs and BDSF from Bacterial Cultures

Objective: To quantify the production of C8-HSL and BDSF by wild-type and mutant B. cenocepacia strains.

Methodology:

  • Bacterial Culture: Grow B. cenocepacia strains (wild-type, cepI mutant, rpfF mutant, and cepI rpfF double mutant) in a suitable liquid medium (e.g., LB or minimal medium) to the desired growth phase (e.g., stationary phase).

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Signal Extraction:

    • AHLs: Perform liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate. Dry the organic phase and resuspend the residue in a known volume of a suitable solvent (e.g., acetonitrile).

    • BDSF: Acidify the supernatant to pH 3-4 with HCl and perform liquid-liquid extraction with ethyl acetate. Dry the organic phase and resuspend.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for sensitive and specific quantification.

    • Develop a method using appropriate columns and mobile phases for the separation of C8-HSL and BDSF.

    • Use pure standards of C8-HSL and BDSF to generate calibration curves for absolute quantification.

    • Employ multiple reaction monitoring (MRM) mode for high selectivity, using specific precursor-product ion transitions for each molecule.

Comparative Phenotypic Assays

Objective: To compare the ability of exogenous C8-HSL and BDSF to restore quorum sensing-dependent phenotypes in mutant strains.

Methodology:

  • Strain Preparation: Grow the cepI rpfF double mutant to a specific optical density.

  • Biofilm Formation Assay:

    • In a microtiter plate, add the bacterial culture to fresh medium supplemented with a range of concentrations of C8-HSL, BDSF, or a combination of both. Include a solvent control.

    • Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

    • After incubation, discard the planktonic cells and wash the wells.

    • Stain the adherent biofilms with crystal violet.

    • Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm biomass.

  • Protease Activity Assay:

    • Grow the double mutant in a suitable medium (e.g., NYG medium) supplemented with varying concentrations of C8-HSL and/or BDSF.

    • Collect the culture supernatant after a defined incubation period.

    • Measure the proteolytic activity in the supernatant using a substrate like azocasein. The release of the dye from the substrate, measured by absorbance, is proportional to the protease activity.

Gene Expression Analysis

Objective: To compare the induction of quorum sensing-regulated genes by C8-HSL and BDSF.

Methodology:

  • Bacterial Culture and Signal Addition: Grow the cepI rpfF double mutant to mid-log phase and then add specific concentrations of C8-HSL, BDSF, or both.

  • RNA Extraction: Harvest the bacterial cells after a defined period of induction and extract total RNA using a commercial kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for target genes known to be regulated by quorum sensing (e.g., bapA, zmpA) and a housekeeping gene for normalization (e.g., 16S rRNA).

    • Calculate the relative fold change in gene expression for each condition compared to the untreated control.

Conclusion

The quorum sensing circuitry in Burkholderia cenocepacia is a sophisticated network involving at least two distinct signaling systems: the well-established AHL system and the fatty acid-based BDSF system. While both contribute to the regulation of virulence and biofilm formation, they are not redundant. Instead, they exhibit a hierarchical and synergistic relationship, with the BDSF system influencing AHL production. This integrated signaling architecture allows for a more nuanced and tightly controlled regulation of group behaviors, highlighting the complexity of bacterial communication and presenting multiple potential targets for the development of novel anti-virulence therapies. Future research focusing on the precise molecular mechanisms of their interaction and the quantitative dynamics of signal response will be crucial for a complete understanding of B. cenocepacia pathogenicity.

References

A Comparative Guide to the Bioactivity of C8 and C9 3-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of 3-hydroxyoctanoic acid methyl ester (C8) and 3-hydroxynonanoic acid methyl ester (C9). It is important to note that current research predominantly focuses on the free acid forms of these molecules rather than their methyl esters. This comparison, therefore, utilizes data from the free acids as a proxy for the bioactivity of their corresponding methyl esters, a necessary substitution due to the limited availability of direct research on the esterified forms.

Quantitative Bioactivity Data

The following table summarizes the available quantitative and qualitative bioactivity data for the free acid forms of C8 and C9 3-hydroxy fatty acids. This data is intended to provide a comparative baseline for understanding their potential biological effects.

Feature3-Hydroxyoctanoic Acid (C8)3-Hydroxynonanoic Acid (C9)
Molecular Target Hydroxycarboxylic Acid Receptor 3 (HCA3; GPR109B)[1][2][3][4][5]Not yet identified
Bioactivity Agonist of HCA3[2][3]Enhancement of anticancer peptide activity (qualitative)
Quantitative Data EC50 = 8 µM (in HCA3-transfected HEK-293T cells)[2]No quantitative data available
Signaling Pathway Gαi-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP[3][4][6][7]Not yet identified

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for a GTPγS binding assay, relevant to the study of C8's activity on its G protein-coupled receptor, and an MTT assay for assessing cytotoxicity, which is pertinent to the observed anticancer properties of C9.

GTPγS Binding Assay for HCA3 Receptor Activation

This protocol is adapted for measuring the activation of the HCA3 receptor in response to a ligand like 3-hydroxyoctanoic acid in transfected HEK-293T cell membranes.

1. Membrane Preparation:

  • Culture HEK-293T cells transiently expressing the human HCA3 receptor.
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.
  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with an appropriate buffer and resuspend in a binding assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well) with varying concentrations of the test compound (e.g., 3-hydroxyoctanoic acid).
  • Add GDP to a final concentration of 10 µM to facilitate the binding of GTPγS upon receptor activation.
  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.
  • Incubate the plate at 30°C for 60 minutes with gentle agitation.
  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with cold assay buffer to separate bound from free [35S]GTPγS.

3. Data Analysis:

  • Measure the radioactivity retained on the filter mat using a scintillation counter.
  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a cancer cell line.

1. Cell Seeding:

  • Culture a cancer cell line (e.g., a human colorectal carcinoma line) in appropriate media.
  • Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 3-hydroxynonanoic acid derivative) in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include appropriate vehicle controls.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8][9]
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
  • Gently shake the plate to ensure complete solubilization.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway for 3-hydroxyoctanoic acid and a typical experimental workflow.

HCA3_Signaling_Pathway C8 3-Hydroxyoctanoic Acid (C8) HCA3 HCA3 Receptor (GPR109B) C8->HCA3 Binds G_protein Gi/o Protein HCA3->G_protein Activates G_protein->Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Inhibition->AC

Caption: HCA3 receptor signaling pathway initiated by 3-hydroxyoctanoic acid.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare HCA3-expressing cell membranes Incubation Incubate membranes, ligand, GDP, and [35S]GTPγS Membranes->Incubation Ligand Prepare serial dilutions of test compound Ligand->Incubation Filtration Terminate reaction by rapid filtration Incubation->Filtration Counting Measure radioactivity with a scintillation counter Filtration->Counting Analysis Calculate EC50 from dose-response curve Counting->Analysis

Caption: Experimental workflow for the GTPγS binding assay.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Methyl 3-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides a comprehensive overview of the potential cross-reactivity of Methyl 3-hydroxynonanoate in immunoassays, offering insights into structurally similar compounds that may interfere with accurate quantification. Due to the absence of specific immunoassays for this compound in the current literature, this guide focuses on predicting potential cross-reactivity based on structural analogy and provides a detailed experimental framework for testing these predictions.

Understanding the Challenge: Immunoassays for Small Molecules

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, for small molecules like this compound, a competitive immunoassay format is typically employed. In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

The primary challenge in developing such an assay is ensuring the antibody's specificity. Cross-reactivity occurs when the antibody binds to molecules other than the intended target, leading to inaccurate results. For this compound, this is a critical consideration due to the presence of numerous structurally related fatty acids and their esters in biological and synthetic samples.

Predicted Cross-Reactivity of this compound

In the absence of direct experimental data, we can predict potential cross-reactivity based on structural similarity to this compound. Key structural features of this molecule include the C9 alkyl chain, the hydroxyl group at the C3 position, and the methyl ester group. Compounds that share one or more of these features are more likely to exhibit cross-reactivity.

The following table summarizes potential cross-reactants and the rationale for their predicted interference. The cross-reactivity percentages are hypothetical and would need to be determined experimentally.

Potential Cross-Reactant Structure Rationale for Potential Cross-Reactivity Predicted Cross-Reactivity (%)
This compound C10H20O3Target Analyte 100%
3-Hydroxynonanoic acidC9H18O3Parent carboxylic acid; differs only by the absence of the methyl ester. High potential for cross-reactivity.High
Methyl 3-hydroxyoctanoateC9H18O3Shorter alkyl chain (C8 vs. C9). Moderate to high potential for cross-reactivity.Moderate to High
Methyl 3-hydroxydecanoateC11H22O3Longer alkyl chain (C10 vs. C9). Moderate to high potential for cross-reactivity.Moderate to High
Methyl 2-hydroxynonanoateC10H20O3Positional isomer of the hydroxyl group. May have lower cross-reactivity depending on the antibody's epitope recognition.Low to Moderate
Methyl nonanoateC10H20O2Lacks the hydroxyl group. Lower potential for cross-reactivity.Low
Nonanoic acidC9H18O2Differs by the absence of both the hydroxyl and methyl ester groups. Very low potential for cross-reactivity.Very Low
Ethyl 3-hydroxynonanoateC11H22O3Different ester group (ethyl vs. methyl). Potential for cross-reactivity depends on the antibody's recognition of the ester moiety.Moderate

Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA

To experimentally determine the cross-reactivity of an antibody developed for this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. The following is a detailed protocol for this purpose.

Materials:
  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS)

  • This compound-protein conjugate (for coating)

  • Anti-Methyl 3-hydroxynonanoate primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • This compound standard

  • Potential cross-reactant compounds

  • Microplate reader

Procedure:
  • Plate Coating:

    • Dilute the this compound-protein conjugate to a predetermined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the solutions from the wells.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the secondary antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:
  • Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for assessing cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Analyte-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Preincubation 5. Pre-incubate Primary Antibody with Sample or Standard Addition 6. Add Mixture to Plate Preincubation->Addition Wash3 7. Wash Addition->Wash3 SecondaryAb 8. Add Enzyme-conjugated Secondary Antibody Wash4 9. Wash SecondaryAb->Wash4 Substrate 10. Add Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Absorbance Stop->Read

Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.

Biological Relevance: A Potential Signaling Pathway for 3-Hydroxy Fatty Acids

The development of a specific immunoassay for this compound or its parent acid is underscored by the emerging biological roles of 3-hydroxy fatty acids. In plants, for instance, medium-chain 3-hydroxy fatty acids have been identified as microbe-associated molecular patterns (MAMPs) that can trigger an immune response.

A key signaling pathway in the model plant Arabidopsis thaliana involves the LORE (LipoOligosaccharide-specific Reduced Elicitation) receptor kinase. LORE recognizes medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid (structurally very similar to 3-hydroxynonanoic acid), initiating a downstream signaling cascade that leads to plant defense responses.

LORE_Pathway MAMP 3-Hydroxy Fatty Acid (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase MAMP->LORE Binding ROS Reactive Oxygen Species (ROS) Burst LORE->ROS Ca Cytosolic Ca2+ Influx LORE->Ca MAPK MAPK Cascade Activation ROS->MAPK Ca->MAPK Defense Plant Defense Gene Expression MAPK->Defense

Caption: LORE-mediated Plant Immunity Signaling Pathway.

The existence of such pathways highlights the need for specific tools, like a highly selective immunoassay, to study the presence and dynamics of these signaling molecules in various biological systems.

Conclusion

While direct cross-reactivity data for this compound in immunoassays is not yet available, this guide provides a predictive framework and a robust experimental protocol for its determination. By understanding the principles of competitive immunoassays and the structural features that are likely to cause cross-reactivity, researchers can effectively develop and validate specific assays for this and other small molecules. The biological significance of related 3-hydroxy fatty acids further emphasizes the importance of these analytical tools in advancing our understanding of cellular signaling and host-microbe interactions.

A Comparative Guide to Analytical Methods for Methyl 3-hydroxynonanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Methyl 3-hydroxynonanoate, a key intermediate and biomarker in various biological and chemical processes, is of paramount importance. The selection of an appropriate analytical method is critical for obtaining reliable quantitative data. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data from closely related analytes.

Overview of Predominant Analytical Techniques

The quantification of this compound and other medium-chain 3-hydroxy fatty acid methyl esters is predominantly achieved through two powerful analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method, GC-MS offers excellent chromatographic separation for volatile and thermally stable compounds.[1] For hydroxylated fatty acid esters, derivatization is often employed to increase volatility and improve peak shape.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is renowned for its high sensitivity and selectivity, making it particularly suitable for analyzing complex biological matrices.[4][5] It can often analyze compounds with less extensive sample preparation compared to GC-MS.

A specialized alternative, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase , is the method of choice when the goal is to separate the stereoisomers of this compound, which may be crucial for understanding its biological activity.

Performance Comparison of Analytical Methods

The selection of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound, based on published data for analogous medium-chain fatty acid methyl esters and 3-hydroxy fatty acids.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low femtomol range on-column[6]; 3-6 µg/kg in complex matrices[7]5–100 nM[8]; Method detection limits for FAMEs can range from 0.003–0.72 µg/L[9]
Limit of Quantification (LOQ) ~7.8 mg (for oil sample)[10]~0.5 pg on-column[11]
**Linearity (R²) **> 0.99[10]> 0.99
Precision (RSD%) Typically < 10-15%[6]Intra-day precision ≤ 10-15%[8]
Recovery Good recoveries, often approaching 100%[7]Highly dependent on sample preparation, but can be excellent with appropriate internal standards.
Throughput Moderate; run times are typically around 15-30 minutes.[6]High; rapid methods can achieve run times of less than 2 minutes.[11]
Derivatization Often required (e.g., silylation) to improve volatility and thermal stability.[2][3]Can often be avoided, but may be used to enhance ionization efficiency.

Generalized Analytical Workflow

The overall process for the detection and quantification of this compound follows a standard sequence of steps from sample acquisition to final data analysis. This workflow is applicable to both GC-MS and LC-MS/MS, with variations primarily in the sample preparation and chromatography stages.

Analytical Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Sample (e.g., Plasma, Cell Culture, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) (Optional for LC-MS/MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS Detection) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: Generalized workflow for the analysis of this compound.

Experimental Protocols

Below are representative, detailed methodologies for the analysis of 3-hydroxy fatty acid methyl esters, which are adaptable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for analyzing 3-hydroxy fatty acids in biological samples.[2]

  • Internal Standard Addition: To 500 µL of the sample (e.g., plasma), add an appropriate deuterated internal standard to correct for extraction losses and matrix effects.

  • Hydrolysis (Optional): To measure total this compound (free and esterified), perform alkaline hydrolysis (e.g., with NaOH) to release the analyte from parent lipids.

  • Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction using a solvent like ethyl acetate. The organic layers are collected and dried under a stream of nitrogen.

  • Derivatization: The dried extract is derivatized to form a volatile trimethylsilyl (B98337) (TMS) ether. This is achieved by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heating at 80°C for one hour.[2]

  • GC-MS Analysis:

    • Column: A non-polar capillary column such as an HP-5MS (or similar 5% phenyl-methylpolysiloxane) is commonly used.[2]

    • Injection: 1 µL of the derivatized sample is injected.

    • Oven Program: An initial temperature of 80°C is held for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a second ramp of 15°C/min to 290°C, held for 6 minutes.[2]

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the analyte and internal standard.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for quantifying fatty acids in biological matrices.[4][8]

  • Internal Standard Addition: Add a suitable stable isotope-labeled internal standard to the sample.

  • Protein Precipitation/Extraction: For samples like plasma, proteins are precipitated and the analyte is extracted using a solvent such as acetonitrile (B52724) or isopropanol. The sample is then centrifuged, and the supernatant is collected.

  • Dilution: The supernatant may be diluted with the initial mobile phase to ensure compatibility with the LC system.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase column, such as a C8 or C18 (e.g., 100 x 2.1 mm, <3 µm particle size), is typically used.[4][8]

    • Mobile Phase: A gradient elution is commonly employed, using water with 0.1% formic acid as mobile phase A and an organic solvent mixture like acetonitrile/isopropanol with 0.1% formic acid as mobile phase B.[4]

    • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to this compound and its internal standard are monitored for highly selective quantification.

Conclusion and Method Selection

Both GC-MS and LC-MS/MS are highly capable techniques for the reliable quantification of this compound.

  • Choose GC-MS for its robustness, widespread availability, and extensive libraries for spectral matching. It is an excellent choice for applications where the highest sensitivity is not the primary concern and where established, validated protocols are preferred.

  • Choose LC-MS/MS when high sensitivity and high throughput are critical, especially when dealing with complex biological matrices where minimizing sample preparation is advantageous. Its superior selectivity can reduce interferences and often provides lower detection limits.[11]

Ultimately, the choice of method will depend on the specific research question, the nature of the samples, the required level of sensitivity, and the available instrumentation.

References

A Comparative Analysis of the Biological Activities of Methyl 3-Hydroxynonanoate and Methyl 3-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of methyl 3-hydroxynonanoate and methyl 3-hydroxyoctanoate (B1259324). Due to a notable scarcity of direct comparative studies on these two specific methyl esters, this document synthesizes available data on the individual compounds, their corresponding free acids, and polymeric forms to offer a comprehensive perspective for research and development.

Physicochemical Properties

A fundamental comparison begins with the physicochemical characteristics of these two medium-chain length fatty acid methyl esters. These properties can influence their bioavailability and potential biological interactions.

PropertyThis compoundMethyl 3-Hydroxyoctanoate
Molecular Formula C₁₀H₂₀O₃[1]C₉H₁₈O₃[2][3]
Molecular Weight 188.26 g/mol [1]174.24 g/mol [2][3]
CAS Number 83968-06-3[1]7367-87-5[3]
Known Biological Precursor Poly(3-hydroxynonanoate)Poly(3-hydroxyoctanoate)

Comparative Biological Activities: An Overview

Antimicrobial and Antifungal Activity

Research into the biological activities of 3-hydroxy fatty acids (3-HFAs) has often focused on their antimicrobial and antifungal properties.

Methyl 3-Hydroxyoctanoate and its Derivatives:

While specific data for the methyl ester is limited, its corresponding polymer, poly(3-hydroxyoctanoate) (PHO) , has been investigated for its biocompatibility and as a material for biomedical applications. Furthermore, studies on (R)-3-hydroxyoctanoic acid have demonstrated antimicrobial activity. However, research suggests that the presence of a free carboxylic acid group is essential for this activity, indicating that the methyl ester form, methyl 3-hydroxyoctanoate, may exhibit lower potency.

Related 3-Hydroxy Fatty Acids:

A study on a range of 3-hydroxy fatty acids revealed that they possess antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) generally falling between 10 and 100 μg/ml. This suggests a potential area of investigation for both this compound and methyl 3-hydroxyoctanoate.

Cytotoxicity and Anti-inflammatory Activity

Currently, there is a lack of specific data on the cytotoxicity and anti-inflammatory properties of both this compound and methyl 3-hydroxyoctanoate in publicly available research.

Experimental Methodologies

While specific experimental protocols for the direct comparison of these two molecules are not available, a general methodology for assessing antimicrobial activity, a key potential application, is outlined below.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a standard framework for determining the antimicrobial efficacy of compounds like this compound and methyl 3-hydroxyoctanoate.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Compound_Prep Prepare stock solutions of this compound & methyl 3-hydroxyoctanoate Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile microbial growth medium (e.g., Mueller-Hinton Broth) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (microbe only) and negative (medium only) controls Inoculation->Controls Incubation Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours) Inoculation->Incubation Controls->Incubation Reading Visually or spectrophotometrically determine the lowest concentration that inhibits visible growth (MIC) Incubation->Reading

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathways and Future Directions

The signaling pathways through which this compound and methyl 3-hydroxyoctanoate might exert biological effects are currently uncharacterized. Given the antimicrobial potential of related 3-hydroxy fatty acids, future research could explore their impact on microbial cell membrane integrity or specific enzymatic pathways.

The diagram below illustrates a hypothetical relationship between these methyl esters and their more studied polymeric forms, which are known to be produced by various microorganisms.

PHO_Relationship cluster_monomers Monomeric Forms cluster_polymers Polymeric Forms (Bio-derived) cluster_activity Potential Biological Activity M3HN This compound PHN Poly(3-hydroxynonanoate) M3HN->PHN Polymerization Activity Antimicrobial? Anti-inflammatory? Cytotoxic? M3HN->Activity Requires Investigation M3HO Methyl 3-Hydroxyoctanoate PHO Poly(3-hydroxyoctanoate) M3HO->PHO Polymerization M3HO->Activity Requires Investigation PHN->Activity Investigated for PHO->Activity Investigated for

References

A Comparative Guide to the Efficacy of Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1] In P. aeruginosa, QS regulates the expression of numerous virulence factors, including proteases, elastases, pyocyanin (B1662382), and the formation of biofilms, making it an attractive target for novel anti-virulence therapies.[2] The primary QS systems in P. aeruginosa are the las and rhl systems, which utilize the autoinducers N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL), respectively.[2]

Comparative Efficacy of Known Quorum Sensing Inhibitors

The following table summarizes the inhibitory effects of two well-characterized natural quorum sensing inhibitors, trans-cinnamaldehyde (CA) and salicylic (B10762653) acid (SA), on various P. aeruginosa virulence factors. This data can serve as a benchmark for evaluating the efficacy of new potential QS inhibitors like Methyl 3-hydroxynonanoate.

CompoundTarget Virulence FactorConcentration% InhibitionReference
Trans-cinnamaldehyde (CA) ProteaseSub-inhibitory65%[3]
ElastaseSub-inhibitory22%[3]
PyocyaninSub-inhibitory32%[3]
Salicylic Acid (SA) PyocyaninSub-inhibitory64% (in combination with CA)[3]

Experimental Protocols for Assessing Quorum Sensing Inhibition

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of quorum sensing inhibitors. Below are methodologies for key assays used to quantify the inhibition of P. aeruginosa virulence factors.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green pigment and a significant virulence factor of P. aeruginosa regulated by the rhl and pqs quorum sensing systems.[3]

Protocol:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., Luria-Bertani broth) with and without the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Extraction:

    • Centrifuge 5 mL of the culture to pellet the cells.

    • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607).

    • Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

    • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl.

    • Vortex again to move the pyocyanin to the acidic aqueous phase (which will turn pink).

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the top aqueous layer at 520 nm.

    • Calculate the pyocyanin concentration in µg/mL by multiplying the absorbance by 17.072.

  • Analysis: Compare the pyocyanin production in treated samples to the untreated control to determine the percentage of inhibition.

Elastase Activity Assay (Elastin-Congo Red Method)

Elastase (LasB) is a key protease regulated by the las QS system and plays a critical role in tissue damage.[2]

Protocol:

  • Culture Supernatant Preparation: Grow P. aeruginosa as described for the pyocyanin assay and collect the cell-free supernatant after centrifugation.

  • Reaction Mixture:

    • Prepare an Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

    • Add 100 µL of the culture supernatant to 900 µL of the ECR buffer containing 5 mg of Elastin-Congo Red.

  • Incubation: Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stopping the Reaction: Add 100 µL of 0.12 M EDTA to stop the reaction.

  • Quantification:

    • Centrifuge the tubes to pellet the insoluble ECR.

    • Measure the absorbance of the supernatant at 495 nm.

  • Analysis: A decrease in absorbance in treated samples compared to the control indicates inhibition of elastase activity.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

Biofilm formation is a critical aspect of P. aeruginosa pathogenicity and is regulated by quorum sensing.[1]

Protocol:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa and dilute it in fresh LB broth to an OD600 of approximately 0.05.

  • Biofilm Growth:

    • Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate.

    • Add the test compound at desired concentrations.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining:

    • Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS).

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells thoroughly with water.

  • Quantification:

    • Add 200 µL of 95% ethanol (B145695) to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 550 nm.

  • Analysis: Compare the absorbance of treated wells to the control wells to determine the percentage of biofilm inhibition.

Signaling Pathways and Mechanism of Inhibition

The following diagram illustrates the hierarchical las and rhl quorum sensing systems in P. aeruginosa and highlights the potential points of inhibition for QS inhibitors.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_inhibition Potential Inhibition Points LasI LasI (Synthase) C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->C12_HSL Synthesizes LasR LasR (Receptor) LasR_C12 LasR-C12-HSL Complex LasR->LasR_C12 C12_HSL->LasR Binds to Virulence Genes\n(lasB, etc.) Virulence Genes (lasB, etc.) LasR_C12->Virulence Genes\n(lasB, etc.) Activates RhlR RhlR (Receptor) LasR_C12->RhlR Activates RhlI RhlI (Synthase) LasR_C12->RhlI Activates RhlR_C4 RhlR-C4-HSL Complex RhlR->RhlR_C4 C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds to Virulence Genes\n(rhlA, rhlB, etc.) Virulence Genes (rhlA, rhlB, etc.) RhlR_C4->Virulence Genes\n(rhlA, rhlB, etc.) Activates Inhibit_Synthase Inhibit Synthase Inhibit_Synthase->LasI Inhibit_Synthase->RhlI Inhibit_Receptor Inhibit Receptor Binding Inhibit_Receptor->LasR Inhibit_Receptor->RhlR

Caption: The Las and Rhl quorum sensing pathways in P. aeruginosa.

Experimental Workflow for Evaluating a Novel Quorum Sensing Inhibitor

The following diagram outlines a logical workflow for the comprehensive evaluation of a potential quorum sensing inhibitor.

ExperimentalWorkflow start Start: Identify Potential Quorum Sensing Inhibitor (e.g., this compound) mic Determine Minimum Inhibitory Concentration (MIC) start->mic sub_mic Select Sub-inhibitory Concentrations for Assays mic->sub_mic virulence_assays Perform Virulence Factor Assays sub_mic->virulence_assays gene_expression Analyze Gene Expression (qRT-PCR of lasI, lasR, rhlI, rhlR) sub_mic->gene_expression pyocyanin Pyocyanin Quantification virulence_assays->pyocyanin elastase Elastase Activity Assay virulence_assays->elastase biofilm Biofilm Inhibition Assay virulence_assays->biofilm data_analysis Data Analysis and Comparison with Known Inhibitors pyocyanin->data_analysis elastase->data_analysis biofilm->data_analysis gene_expression->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical workflow for evaluating a novel QS inhibitor.

References

A Comparative Guide to the Synthesis of Methyl 3-hydroxynonanoate: A Traditional vs. Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral molecules like Methyl 3-hydroxynonanoate is a critical task. This guide provides a detailed comparison of a traditional chemical synthesis route, the Reformatsky reaction, with a modern biocatalytic approach, highlighting the key performance differences and providing the necessary experimental details for their validation.

This comparison guide delves into the validation of a new synthesis method for this compound, offering an objective look at a classic organometallic reaction alongside a green, enzymatic alternative. The data presented is compiled from established chemical literature and recent advances in biocatalysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the two synthesis methods. It is important to note that while the Reformatsky reaction data is well-established for β-hydroxy esters, the biocatalytic data is based on similar, highly analogous transformations and represents a typical performance for this innovative approach.

ParameterTraditional Method: Reformatsky ReactionNew Method: Biocatalytic Asymmetric Reduction
Starting Materials Heptanal (B48729), Methyl bromoacetate (B1195939), ZincMethyl 3-oxononanoate
Key Reagent/Catalyst Zinc metalKetoreductase (e.g., from Lactobacillus kefir)
Typical Yield ~80% (for analogous reactions)>79% (for analogous reactions)
Product Purity Generally good after purificationHigh, often >95%
Stereoselectivity Racemic (produces a mixture of enantiomers)High (typically >99% enantiomeric excess)
Reaction Temperature 40-50°C (reflux in THF/benzene)Room temperature to 30°C
Reaction Time 2-4 hours12-24 hours
Solvent Tetrahydrofuran (B95107) (THF), BenzeneAqueous buffer, often with a co-solvent
Environmental Impact Use of heavy metals (zinc) and organic solventsGreen and sustainable, uses biodegradable catalyst

Experimental Protocols

Traditional Method: Reformatsky Reaction

This protocol describes the synthesis of racemic this compound.

Materials:

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Heptanal

  • Methyl bromoacetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents).

  • Add a small crystal of iodine to the flask to initiate the reaction.

  • Add a solution of heptanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF to the dropping funnel.

  • Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction, as indicated by the disappearance of the iodine color.

  • Add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours until the zinc is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

New Method: Biocatalytic Asymmetric Reduction

This protocol outlines the synthesis of enantiomerically pure this compound using a whole-cell biocatalyst.

Materials:

  • Lactobacillus kefir cells (or a commercially available ketoreductase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Methyl 3-oxononanoate

  • Ethyl acetate (B1210297)

  • Celite

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cultivate Lactobacillus kefir cells in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • In a flask, prepare a suspension of the whole cells in phosphate buffer.

  • Add glucose to the cell suspension to provide a source for cofactor (NADH/NADPH) regeneration.

  • Add the substrate, Methyl 3-oxononanoate, to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 12-24 hours. Monitor the progress of the reaction by TLC or GC/HPLC.

  • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Add Celite to the mixture and stir for 15 minutes to aid in the separation of the cells.

  • Filter the mixture through a pad of Celite to remove the cells.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

Mandatory Visualization

Synthesis_Comparison cluster_traditional Traditional Method: Reformatsky Reaction cluster_new New Method: Biocatalytic Reduction heptanal Heptanal reformatsky_reagent Organozinc Reagent heptanal->reformatsky_reagent me_bromo Methyl Bromoacetate me_bromo->reformatsky_reagent zinc Zinc zinc->reformatsky_reagent product_racemic Racemic Methyl 3-hydroxynonanoate reformatsky_reagent->product_racemic me_oxononanoate Methyl 3-oxononanoate product_chiral Enantiopure Methyl 3-hydroxynonanoate me_oxononanoate->product_chiral kred Ketoreductase (L. kefir) kred->product_chiral catalysis nadph NADPH nadph->product_chiral hydride donor

Caption: Comparison of synthetic pathways for this compound.

Biocatalytic_Workflow start Start prepare_cells Prepare Biocatalyst (e.g., L. kefir cells) start->prepare_cells setup_reaction Set up Reaction: Buffer, Cells, Glucose prepare_cells->setup_reaction add_substrate Add Substrate (Methyl 3-oxononanoate) setup_reaction->add_substrate incubation Incubate with Shaking (30°C, 12-24h) add_substrate->incubation quench Quench Reaction (Ethyl Acetate) incubation->quench filtration Filter to Remove Cells quench->filtration extraction Extract with Ethyl Acetate filtration->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Purification (if necessary) dry_concentrate->purification end End Product: Enantiopure Ester purification->end

Caption: Experimental workflow for the biocatalytic synthesis.

A Proposed Framework for Inter-Laboratory Comparison of Methyl 3-hydroxynonanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a medium-chain fatty acid methyl ester (FAME) of interest in various fields of research. Accurate and reproducible quantification of this analyte is crucial for ensuring data quality and comparability across different studies and laboratories. To date, public records of a formal inter-laboratory comparison or proficiency testing scheme for this compound are not available. This guide, therefore, presents a proposed framework for conducting such a comparison.

The objective of this guide is to provide a standardized protocol that laboratories can adopt to assess their performance in quantifying this compound. It outlines recommended analytical methods, detailed experimental procedures, and data reporting structures. By following this framework, participating laboratories can evaluate their accuracy, precision, and overall competence, fostering greater confidence in collective research outcomes. The principles described are based on established guidelines for analytical method validation and proficiency testing.

Comparative Analytical Methodologies

The quantification of this compound, a volatile and relatively non-polar ester, is best suited for Gas Chromatography-Mass Spectrometry (GC-MS). An alternative, highly sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which may be preferable for complex biological matrices. This guide proposes protocols for both techniques to allow for comparison between different instrumental approaches.

Table 1: Proposed Methods for Inter-Laboratory Comparison

Method Principle Typical Application Key Advantages Key Disadvantages
GC-MS Gas Chromatography separates volatile compounds, which are then identified and quantified by Mass Spectrometry.Analysis of pure or extracted samples, quality control of standards.High chromatographic resolution, robust, cost-effective, extensive spectral libraries available.Requires derivatization for non-volatile precursors; potential for thermal degradation.
LC-MS/MS Liquid Chromatography separates compounds in solution, followed by sensitive and selective quantification using tandem Mass Spectrometry.Quantification in complex biological matrices (e.g., plasma, cell lysates).High sensitivity and specificity, no derivatization required for the ester.Matrix effects can suppress ion signals, higher operational cost.

Experimental Protocols

The following protocols are proposed as a standardized starting point for all participating laboratories. Adherence to a common procedure is critical for minimizing inter-laboratory variability.

Preparation of the Inter-Laboratory Comparison Material (ICM)

A central organizing body should prepare and distribute the Inter-Laboratory Comparison Material (ICM) to ensure homogeneity.

  • Preparation: A stock solution of high-purity this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or hexane).

  • Sample Aliquoting: The stock is used to create several sample sets at different concentration levels (e.g., low, medium, high) in a defined matrix. For initial studies, a simple solvent matrix is recommended. For advanced studies, a stripped biological matrix (e.g., charcoal-stripped human serum) could be used.

  • Homogeneity and Stability Testing: The organizing body must confirm the homogeneity and stability of the prepared samples before distribution according to ISO 13528 guidelines.

  • Distribution: Samples are shipped to participating laboratories under controlled temperature conditions.

Protocol for GC-MS Quantification

This method is ideal for the analysis of fatty acid methyl esters.

  • Sample Preparation:

    • Allow the received ICM vial to equilibrate to room temperature.

    • Vortex the vial for 10 seconds.

    • Transfer 100 µL of the sample into a GC vial.

    • Add 10 µL of an internal standard (IS) solution (e.g., Methyl 3-hydroxyoctanoate (B1259324) at 10 µg/mL).

    • Vortex for 5 seconds.

  • Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Target Ion (Quantifier) for this compound: m/z 103.

      • Qualifier Ions: m/z 74, 157.

      • Target Ion for IS: (To be determined based on IS selection).

  • Calibration:

    • Prepare a 7-point calibration curve from a certified reference material of this compound, bracketing the expected concentrations of the ICM samples.

Protocol for LC-MS/MS Quantification

This method offers high sensitivity and is suitable for complex matrices.

  • Sample Preparation:

    • Allow the received ICM vial to equilibrate to room temperature.

    • Vortex the vial for 10 seconds.

    • Perform a protein precipitation extraction if using a biological matrix (e.g., add 3 parts cold acetonitrile with internal standard to 1 part sample). Centrifuge and transfer the supernatant.

    • If in a solvent matrix, transfer 100 µL of the sample to an LC vial and add internal standard.

  • Instrumental Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 98% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor > Product (Quantifier) for this compound: To be determined (e.g., [M+H]+).

      • Precursor > Product (Qualifier): To be determined.

      • MRM for IS: To be determined.

Data Presentation and Performance Evaluation

Participating laboratories should report their quantitative results for each ICM sample. The organizing body will analyze the data to determine consensus values and evaluate each laboratory's performance.

Table 2: Summary of Reported Concentrations from Participating Laboratories

Laboratory ID Method Used ICM-Low (µg/mL) ICM-Med (µg/mL) ICM-High (µg/mL)
Lab-001GC-MSResultResultResult
Lab-002LC-MS/MSResultResultResult
Lab-003GC-MSResultResultResult
...............
Assigned Value X.XX Y.YY Z.ZZ
Std. Deviation x.xx y.yy z.zz

Table 3: Performance Metrics from Method Validation Data (to be submitted by each lab)

Laboratory ID Method Linearity (R²) Accuracy (% Recovery) Precision (RSD%) LOD (µg/mL) LOQ (µg/mL)
Lab-001GC-MSValueValueValueValueValue
Lab-002LC-MS/MSValueValueValueValueValue
Lab-003GC-MSValueValueValueValueValue
.....................

Mandatory Visualizations

Diagrams are provided to clarify the proposed workflows for this inter-laboratory comparison.

G cluster_prep Phase 1: Central Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_report Phase 3: Data Reporting & Evaluation prep_stock Prepare High-Purity Stock Solution create_icm Create ICM Samples (Low, Med, High) prep_stock->create_icm test_homo Test Homogeneity & Stability create_icm->test_homo distribute Distribute Samples to Participating Labs test_homo->distribute receive Receive ICM Samples distribute->receive method_select Select Method (GC-MS or LC-MS/MS) receive->method_select analyze Analyze Samples & Calibrators method_select->analyze calibrate Prepare Calibration Standards calibrate->analyze report_data Report Quantitative Results analyze->report_data compile Central Body Compiles All Data report_data->compile evaluate Evaluate Performance (Z-Scores, Bias) compile->evaluate final_report Issue Final Comparison Report evaluate->final_report

Caption: Workflow for the proposed inter-laboratory comparison study.

G cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol gc_sample Aliquot ICM Sample + Internal Standard gc_inject Inject 1 µL into GC gc_sample->gc_inject gc_sep Separation on DB-5ms Column gc_inject->gc_sep gc_detect EI Ionization & SIM Detection gc_sep->gc_detect gc_quant Quantify using Calibration Curve gc_detect->gc_quant lc_sample Extract ICM Sample + Internal Standard lc_inject Inject 5 µL into LC lc_sample->lc_inject lc_sep Separation on C18 Column lc_inject->lc_sep lc_detect ESI Ionization & MRM Detection lc_sep->lc_detect lc_quant Quantify using Calibration Curve lc_detect->lc_quant

Caption: Overview of the two proposed analytical workflows.

Assessing the Purity of Commercial Methyl 3-hydroxynonanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyl 3-hydroxynonanoate, ensuring the purity of this chemical building block is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comparative overview of the purity of commercially available this compound, details the analytical methods for its assessment, and offers insights into potential impurities.

Commercial Supplier Purity Comparison

Several chemical suppliers offer this compound, with stated purities typically ranging from 95% to over 99%. While these figures provide a baseline, independent verification is crucial for sensitive applications. The following table summarizes the advertised purity from various suppliers. It is important to note that batch-to-batch variability can occur, and the data presented here is for informational purposes.

SupplierStated PurityAnalytical Method Used for Certification (if specified)
Supplier A>98%Gas Chromatography (GC)
Supplier B99%Not Specified
Supplier C>95%Not Specified
Supplier D>98%GC/MS

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. The primary techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly suitable for assessing the purity of this compound and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components in a liquid mixture. For fatty acid methyl esters like this compound, reversed-phase HPLC with a suitable detector (e.g., UV or Refractive Index) can effectively separate the main component from non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and quantitative analysis. ¹H NMR, in particular, can be used to determine the purity of this compound by comparing the integration of characteristic proton signals of the main compound against those of impurities.

Potential Impurities in Commercial this compound

The most common synthetic route to this compound is the Reformatsky reaction, which involves the reaction of heptanal (B48729) with a haloester (such as methyl bromoacetate) in the presence of zinc. Understanding this synthesis pathway allows for the prediction of potential process-related impurities:

  • Unreacted Starting Materials: Residual heptanal and methyl bromoacetate.

  • Self-Condensation Products: Dimers or oligomers of the haloester.

  • Dehydration Products: Formation of Methyl 3-nonenoate, an α,β-unsaturated ester, which can arise during synthesis or storage.

  • Other Byproducts: Impurities arising from side reactions or contaminants in the starting materials.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total peak area. Identify impurities by comparing their mass spectra to spectral libraries.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct chemical shift (e.g., dimethyl sulfone).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methyl ester singlet at ~3.7 ppm or the methine proton at ~4.0 ppm).

    • Integrate a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (MW_sample / m_sample) * (m_IS / MW_IS) * (N_IS / I_IS) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Diagrams

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial Methyl 3-hydroxynonanoate Prep_GC Prepare GC-MS Sample (1 mg/mL in DCM) Sample->Prep_GC Prep_NMR Prepare qNMR Sample (10 mg in CDCl3 with IS) Sample->Prep_NMR GCMS GC-MS Analysis Prep_GC->GCMS NMR ¹H NMR Analysis Prep_NMR->NMR Purity_GC Purity by Area % GCMS->Purity_GC Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Purity_NMR Quantitative Purity Calculation NMR->Purity_NMR Structure_V Structural Verification NMR->Structure_V

Caption: Experimental workflow for purity assessment.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Purity_Assessment Purity Assessment of this compound GCMS GC-MS Purity_Assessment->GCMS HPLC HPLC Purity_Assessment->HPLC NMR NMR Purity_Assessment->NMR GCMS_Info Separation of Volatiles Impurity Identification Quantitative (Area %) GCMS->GCMS_Info HPLC_Info Separation of Non-Volatiles Quantitative Analysis HPLC->HPLC_Info NMR_Info Structural Confirmation Absolute Quantitative Purity (qNMR) NMR->NMR_Info

Caption: Comparison of analytical techniques.

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxynonanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This document provides essential safety and logistical information for the proper disposal of methyl 3-hydroxynonanoate (CAS 83968-06-3), ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound is a hydroxy fatty acid methyl ester.[1] According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] This classification has direct implications for its disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the material's Safety Data Sheet. General good laboratory hygiene and safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Disposal Procedures

The recommended disposal method for this compound depends on the quantity of the waste.

Small Quantities: For smaller amounts, the SDS from Cayman Chemical suggests that it can be disposed of with household waste.[2]

Large Quantities & Uncleaned Packaging: For larger quantities and for the disposal of uncleaned packaging, it is imperative to adhere to official regulations.[2] Disposal must be conducted in accordance with local, regional, and national environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper handling and disposal of this material.

The following table summarizes the key disposal information:

Waste TypeRecommended Disposal MethodRegulatory Consideration
Small Quantities of this compoundCan be disposed of with household waste.[2]Follow institutional guidelines for non-hazardous chemical waste.
Large Quantities of this compoundContact a licensed professional waste disposal service.Must comply with local, regional, and national waste disposal regulations.
Uncleaned PackagingDisposal must be made according to official regulations.[2]Treat as chemical waste and dispose of through a licensed service.

Experimental Protocols

Due to the non-hazardous nature of this compound in small quantities, specific experimental protocols for its disposal are not typically required beyond the general guidelines for chemical waste. The primary "protocol" is to assess the quantity and dispose of it accordingly, as outlined in the decision-making workflow below.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

start Start: this compound Waste Generated quantity_check Assess Quantity of Waste start->quantity_check small_quantity Small Quantity quantity_check->small_quantity Small large_quantity Large Quantity or Uncleaned Packaging quantity_check->large_quantity Large / Contaminated Packaging household_disposal Dispose with Household Waste (per institutional guidelines) small_quantity->household_disposal professional_disposal Contact Licensed Professional Waste Disposal Service large_quantity->professional_disposal end_small End of Process household_disposal->end_small end_large End of Process professional_disposal->end_large

Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxynonanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxynonanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.